Cy3-PEG7-TCO
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C55H83ClN4O10 |
|---|---|
Molecular Weight |
995.7 g/mol |
IUPAC Name |
[(2E)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[2-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate chloride |
InChI |
InChI=1S/C55H82N4O10.ClH/c1-54(2)46-21-13-15-23-48(46)58(5)50(54)25-18-26-51-55(3,4)47-22-14-16-24-49(47)59(51)30-17-9-12-27-52(60)56-28-31-62-33-35-64-37-39-66-41-43-68-44-42-67-40-38-65-36-34-63-32-29-57-53(61)69-45-19-10-7-6-8-11-20-45;/h10,13-16,18-19,21-26,45H,6-9,11-12,17,20,27-44H2,1-5H3,(H-,56,57,60,61);1H/b19-10+; |
InChI Key |
SVLZDHXPLAXTQS-ZIOFAICLSA-N |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC\5CCCCC/C=C5)(C)C)C)C.[Cl-] |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC5CCCCCC=C5)(C)C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Cy3-PEG7-TCO for Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
Core Principles and Applications
Cy3-PEG7-TCO is a fluorescent probe designed for bioorthogonal chemistry, a field that allows for the specific labeling of biomolecules in their native environment without interfering with biological processes. This molecule is a derivative of the well-established Cyanine 3 (Cy3) fluorescent dye, featuring a seven-unit polyethylene glycol (PEG) spacer and a reactive trans-cyclooctene (TCO) group.[1][2][3][4] The core utility of this compound lies in its ability to participate in the inverse electron demand Diels-Alder (iEDDA) reaction with molecules containing a tetrazine moiety.[1] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for a wide range of applications in life sciences.
The primary applications of this compound revolve around the fluorescent labeling and imaging of biomolecules such as proteins, glycans, and nucleic acids in live cells and in vivo. The process typically involves a two-step "pre-targeting" approach. First, a biomolecule of interest is tagged with a tetrazine group through genetic encoding of unnatural amino acids or metabolic labeling. Subsequently, this compound is introduced and specifically ligates to the tetrazine-modified target, enabling its visualization through fluorescence microscopy. The PEG7 linker enhances the water solubility and biocompatibility of the probe while minimizing non-specific binding.
Quantitative Data
The photophysical properties of this compound are primarily determined by the Cy3 fluorophore. While conjugation to the PEG linker and TCO group can cause slight variations, the following table summarizes the key quantitative data for the core Cy3 dye, which serves as a reliable reference.
| Property | Value |
| Chemical Formula | C₅₅H₈₃ClN₄O₁₀ |
| Molecular Weight | 995.72 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 |
Experimental Protocols
Protocol 1: General Procedure for Labeling Tetrazine-Modified Proteins with this compound
This protocol outlines the fundamental steps for conjugating this compound to a protein that has been previously modified to contain a tetrazine group.
Materials:
-
Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1-10 mM.
-
Reaction Setup: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the tetrazine-modified protein solution.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can be monitored by fluorescence measurement, as the fluorescence of Cy3 is often quenched by the tetrazine and increases upon ligation.
-
Purification: Remove the unreacted this compound from the labeled protein using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: The degree of labeling can be determined by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~555 nm).
Protocol 2: Live-Cell Imaging of Tetrazine-Labeled Cell Surface Proteins
This protocol describes the labeling and visualization of cell surface proteins that have been engineered to express a tetrazine moiety.
Materials:
-
Cells expressing tetrazine-modified surface proteins, cultured on glass-bottom dishes
-
This compound
-
Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate filters for Cy3
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, wash the cells once with pre-warmed PBS.
-
Labeling Solution Preparation: Dilute the this compound stock solution (from Protocol 1) in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Cell Labeling: Replace the PBS with the this compound labeling solution and incubate the cells for 5-30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells two to three times with pre-warmed live-cell imaging medium to remove unbound this compound.
-
Imaging: Image the labeled cells using a fluorescence microscope. For Cy3, use an excitation source around 530-550 nm and an emission filter around 560-600 nm. Acquire images at different time points to study dynamic processes.
Visualizations
Experimental Workflow for Live-Cell Labeling and Imaging
Caption: A generalized workflow for the fluorescent labeling of live cells using this compound.
Logical Relationship of the iEDDA Reaction
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and this compound.
References
An In-depth Technical Guide to Cy3-PEG7-TCO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fluorescent probe Cy3-PEG7-TCO, a key reagent in bioorthogonal chemistry. The document details its molecular structure, physicochemical and spectral properties, and its mechanism of action in inverse electron-demand Diels-Alder (iEDDA) reactions. Detailed experimental protocols for common applications, including protein and cell labeling, are provided to facilitate its use in research and development. This guide is intended to be a valuable resource for scientists leveraging bioorthogonal chemistry for advanced biological imaging, diagnostics, and targeted therapeutics.
Introduction
This compound is a fluorescent labeling reagent that combines the bright and photostable cyanine dye, Cy3, with a bioorthogonal reactive group, trans-cyclooctene (TCO), through a hydrophilic polyethylene glycol (PEG) spacer. This molecular construct is specifically designed for highly efficient and specific labeling of biomolecules functionalized with a tetrazine moiety. The reaction between TCO and tetrazine, known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition, is a cornerstone of "click chemistry" due to its exceptionally fast reaction kinetics and its ability to proceed in complex biological environments without the need for catalysts.[1][2] The PEG7 linker enhances the water solubility of the molecule and provides spatial separation between the dye and the target biomolecule, minimizing potential steric hindrance and preserving biological activity.[3]
Molecular Structure and Core Components
The this compound molecule is comprised of three essential components: the Cy3 fluorophore, a PEG7 spacer, and the TCO reactive group.
-
Cy3 (Cyanine 3): A member of the cyanine dye family, Cy3 is a bright and relatively photostable fluorophore that emits in the orange-red region of the visible spectrum.[4] Its favorable spectral properties make it a widely used label in fluorescence microscopy, flow cytometry, and other fluorescence-based detection methods.[4]
-
PEG7 Spacer: The seven-unit polyethylene glycol linker is a flexible, hydrophilic chain that imparts several beneficial properties to the molecule. It increases the overall water solubility, reduces aggregation, and minimizes non-specific binding. The length of the PEG7 spacer also provides optimal distance between the Cy3 dye and the conjugated biomolecule, which can be crucial for maintaining the function of the labeled molecule.
-
TCO (trans-cyclooctene): As a highly strained alkene, TCO is an exceptionally reactive dienophile in iEDDA reactions with tetrazines. This bioorthogonal reaction is characterized by its rapid kinetics and high specificity, proceeding efficiently under physiological conditions without interfering with native biological processes.
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical and Spectral Properties
The combination of the Cy3 dye, PEG7 linker, and TCO group results in a reagent with well-defined properties suitable for a range of bioconjugation applications. The quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C55H83ClN4O10 | |
| Molecular Weight | 995.72 g/mol | |
| Excitation Maximum (λex) | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | |
| Molar Extinction Coeff. | ~150,000 cm⁻¹M⁻¹ at 552 nm | |
| Quantum Yield (Φ) | ~0.15 | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage Conditions | Store at -20°C, protect from light |
Mechanism of Action: The iEDDA Reaction
The utility of this compound in bioconjugation is centered on the inverse electron-demand Diels-Alder (iEDDA) reaction between its TCO group and a tetrazine-functionalized molecule. This [4+2] cycloaddition is exceptionally fast and bioorthogonal. The reaction proceeds through a concerted mechanism, forming a stable covalent bond without the generation of toxic byproducts.
The general workflow for labeling a tetrazine-modified biomolecule with this compound is depicted in the following diagram.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound.
General Protein Labeling
This protocol describes the labeling of a purified protein that has been functionalized with a tetrazine group.
Materials:
-
Tetrazine-modified protein (in an amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare the protein solution: Dilute the tetrazine-modified protein in the reaction buffer to a concentration of 1-5 mg/mL.
-
Labeling reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the unreacted this compound by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for Cy3 concentration).
Live Cell Surface Labeling
This protocol is for labeling the surface of live cells that have been metabolically engineered to display tetrazine-functionalized glycans.
Materials:
-
Cells with tetrazine-modified surface proteins
-
Complete cell culture medium
-
This compound
-
PBS (pH 7.4)
-
Microscopy imaging system or flow cytometer
Procedure:
-
Cell preparation: Culture the cells in a suitable vessel (e.g., chambered coverglass for microscopy or a multi-well plate).
-
Prepare labeling solution: Dilute the this compound stock solution (10 mM in DMSO) in pre-warmed complete cell culture medium to a final concentration of 10-50 µM.
-
Cell washing: Gently wash the cells twice with warm PBS to remove any residual media components.
-
Labeling: Add the labeling solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the labeling solution and wash the cells three to five times with warm PBS to remove any unreacted probe.
-
Imaging/Analysis: The cells are now ready for fluorescence imaging or analysis by flow cytometry.
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool for a variety of applications:
-
Fluorescence Microscopy: Visualize the localization and dynamics of proteins, glycans, and other biomolecules in fixed or living cells.
-
Flow Cytometry: Quantify the expression of cell surface markers or internal targets with high sensitivity.
-
In Vivo Imaging: The bioorthogonal nature of the iEDDA reaction allows for pre-targeting strategies in animal models, where a tetrazine-modified antibody is first administered, followed by the injection of this compound for imaging.
-
Antibody-Drug Conjugates (ADCs): While not a therapeutic agent itself, the principles of TCO-tetrazine ligation are central to the construction of next-generation ADCs with site-specific drug conjugation.
Conclusion
This compound is a powerful and versatile fluorescent probe for the specific and efficient labeling of tetrazine-modified biomolecules. Its bright fluorescence, enhanced water solubility, and rapid bioorthogonal reactivity make it an invaluable tool for researchers and drug development professionals. The detailed information and protocols provided in this guide are intended to facilitate the successful application of this reagent in a wide range of biological and biomedical research areas.
References
- 1. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy3 trans-cyclooctene [Cy3 TCO] | AAT Bioquest [aatbio.com]
- 4. Building bioorthogonal click-release capable artificial receptors on cancer cell surface for imaging, drug targeting and delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cy3 Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a synthetic fluorescent dye that belongs to the cyanine family of dyes.[1] It is widely recognized for its bright orange-red fluorescence and is a staple in various life science research and diagnostic applications.[2] Structurally, Cy3 is characterized by two nitrogen-containing heterocyclic rings connected by a three-methine group bridge, a system that allows for efficient electron delocalization and strong fluorescence.[1] This versatile fluorophore can be chemically modified with various reactive groups, such as N-hydroxysuccinimide (NHS) esters, to facilitate covalent labeling of biomolecules like proteins, antibodies, and nucleic acids.[1][3] Its robust photostability, high quantum yield, and relative insensitivity to pH changes between 4 and 10 make it a reliable tool for a multitude of fluorescence-based assays.
Core Properties and Characteristics
Cy3 dyes are valued for their distinct photophysical properties that make them suitable for a wide range of applications, from fluorescence microscopy to Förster Resonance Energy Transfer (FRET).
Chemical Structure
The fundamental structure of Cy3 consists of two indolenine rings linked by a polymethine chain. Variations in the substituents on the heterocyclic rings can alter properties such as hydrophilicity. The common reactive form for labeling biomolecules is the Cy3 NHS ester, which readily reacts with primary amines on proteins and other molecules to form stable amide bonds.
Photophysical Properties
The fluorescence of Cy3 is characterized by its strong absorption (excitation) and emission in the visible spectrum. It is typically excited by the 532 nm laser line and its emission can be detected using standard TRITC (tetramethylrhodamine) filter sets.
Quantitative Data Summary
The key quantitative parameters of Cy3 are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Excitation Maximum (λex) | ~550 - 555 nm | |
| Emission Maximum (λem) | ~568 - 570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | |
| Quantum Yield (Φ) | ~0.15 - 0.31 | |
| Molecular Weight (Cy3 NHS Ester) | ~735.80 - 829.03 g/mol | |
| Optimal pH Range | 4 - 10 |
Key Applications and Methodologies
Cy3 is a versatile dye employed in numerous biological and biomedical research applications. Its bright and stable fluorescence makes it an ideal choice for visualizing and quantifying biological processes.
Fluorescence Microscopy
One of the most common applications of Cy3 is in fluorescence microscopy, including techniques like immunocytochemistry (ICC) and immunohistochemistry (IHC). In these methods, Cy3-conjugated antibodies are used to specifically label and visualize the localization of proteins within cells and tissues.
Nucleic Acid Labeling
Cy3 is frequently used to label DNA and RNA probes for techniques such as fluorescence in situ hybridization (FISH), allowing for the detection and visualization of specific nucleic acid sequences within their cellular context.
Flow Cytometry
In flow cytometry, Cy3-labeled antibodies enable the identification and quantification of specific cell populations based on the expression of cell surface or intracellular proteins.
Förster Resonance Energy Transfer (FRET)
Cy3 is often used as a donor or acceptor fluorophore in FRET-based assays to study molecular interactions. When paired with a suitable fluorophore like Cy5, the efficiency of energy transfer between the two dyes can provide information about the proximity of the labeled molecules.
Experimental Protocols
Below are detailed methodologies for common experiments utilizing Cy3 fluorescent dyes.
Protein Labeling with Cy3 NHS Ester
This protocol describes the general procedure for covalently labeling a protein, such as an antibody, with a Cy3 NHS ester.
Materials:
-
Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-9.0
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 5-10 mg/mL. If the protein solution contains amine-containing substances like Tris or glycine, it must be dialyzed against an amine-free buffer.
-
Dye Preparation: Immediately before use, prepare a 10 mg/mL stock solution of Cy3 NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Calculate the required volume of the Cy3 NHS ester stock solution to achieve a desired molar ratio of dye to protein. A starting molar ratio of 10:1 is often recommended.
-
While gently vortexing the protein solution, slowly add the calculated volume of the Cy3 NHS ester stock solution.
-
Incubate the reaction for 1 hour at room temperature with continuous stirring.
-
-
Purification:
-
Equilibrate a desalting column with PBS.
-
Apply the reaction mixture to the column to separate the labeled protein from the unreacted dye.
-
Collect the fractions containing the labeled protein.
-
-
Storage: Store the purified Cy3-labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
Immunofluorescence Staining of Cultured Cells
This protocol outlines the steps for using a Cy3-conjugated secondary antibody for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Serum (from the same species as the secondary antibody) or 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody (specific to the target antigen)
-
Cy3-conjugated Secondary Antibody (specific to the primary antibody's host species)
-
DAPI (for nuclear counterstaining)
-
Aqueous Mounting Medium
Procedure:
-
Cell Fixation:
-
Wash the cells three times with PBS.
-
Fix the cells with Fixation Buffer for 10-30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in Blocking Buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
Incubate the cells with DAPI solution for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an aqueous mounting medium.
-
-
Imaging: Visualize the fluorescently labeled cells using a fluorescence microscope equipped with the appropriate filter sets for Cy3 and DAPI.
Visualizations
Experimental Workflow for Protein Labeling with Cy3 NHS Ester
Caption: Workflow for covalent labeling of proteins with Cy3 NHS ester.
Indirect Immunofluorescence Staining Workflow
Caption: Step-by-step workflow for indirect immunofluorescence staining.
Förster Resonance Energy Transfer (FRET) with Cy3-Cy5 Pair
Caption: Simplified signaling pathway of FRET between a Cy3 donor and a Cy5 acceptor.
References
Core Principles of TCO-Tetrazine Bioorthogonal Ligation
An In-depth Technical Guide to TCO Click Chemistry: Core Principles and Applications
For researchers, scientists, and drug development professionals, achieving precise and efficient molecular conjugation in complex biological environments is a paramount challenge. TCO (trans-cyclooctene) click chemistry has emerged as a powerful bioorthogonal tool to meet this need, offering a unique combination of speed, selectivity, and biocompatibility. This guide delves into the core principles of TCO click chemistry, providing quantitative data, detailed experimental protocols, and visual representations of the key processes.
The foundation of TCO click chemistry lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine.[1] This reaction is characterized by its exceptional speed and the fact that it proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[2][3] The process involves a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, resulting in a stable dihydropyridazine linkage.[2][4]
Key features of this reaction include:
-
Exceptional Reaction Kinetics : The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹. This allows for efficient conjugation even at the low concentrations typically found in biological systems.
-
Biocompatibility : The reaction proceeds readily under physiological conditions (aqueous media, neutral pH, and room temperature) without the need for cytotoxic catalysts like copper, which is a significant advantage for in vivo studies.
-
High Specificity and Orthogonality : TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines and thiols. This ensures that the conjugation is highly specific and avoids off-target reactions.
-
Irreversibility and Stability : The formation of the dihydropyridazine bond is irreversible, and the linkage is stable under physiological conditions. However, the stability of the TCO group itself can be compromised by factors such as the presence of thiol-containing reducing agents like DTT, which can promote isomerization to the unreactive cis-cyclooctene (CCO) form.
Quantitative Data: Reaction Kinetics
The rate of the TCO-tetrazine ligation is influenced by the specific structures of the TCO and tetrazine derivatives, as well as the reaction solvent. The following tables summarize key quantitative data for reaction kinetics.
Table 1: Comparison of Second-Order Rate Constants for Key Click Reactions
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁷, typically 800 - 30,000 | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free) | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temperature, neutral pH | Requires copper catalyst, often with ligands | Aqueous media, room temperature |
Data sourced from BenchChem.
Table 2: Second-Order Rate Constants for TCO-Tetrazine Ligations Under Various Conditions
| Reactants | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | Methanol/Water (9:1) | 25 | ~2000 |
| TCO derivatives and Methyl-substituted tetrazines | Aqueous Media | N/A | ~1000 |
| TCO derivatives and Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 |
| TCO and various tetrazine scaffolds | 1,4-dioxane | 25 | 1.4 - 230 |
| TCO-PEG₄ and various tetrazine scaffolds | DPBS | 37 | 1100 - 73,000 |
| General TCO-Tetrazine | N/A | N/A | up to 1 x 10⁶ |
Data sourced from BenchChem.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
References
An In-depth Technical Guide to Cy3-PEG7-TCO for Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy3-PEG7-TCO, a fluorescent probe designed for bioorthogonal labeling applications. It details the core principles of the TCO-tetrazine ligation, provides quantitative data on the components, and offers detailed experimental protocols for its use in antibody conjugation and live-cell imaging.
Introduction to this compound
This compound is a molecule that combines a bright cyanine fluorescent dye (Cy3), a polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) reactive group.[1] This combination of features makes it a powerful tool for selectively labeling biomolecules in complex biological systems. The PEG spacer enhances water solubility and minimizes non-specific binding, while the TCO moiety enables highly specific and rapid covalent bond formation with tetrazine-modified molecules through a bioorthogonal "click" reaction.[2] This reaction is biocompatible, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts like copper.
The Core of the Chemistry: TCO-Tetrazine Ligation
The functionality of this compound is centered around the inverse-electron-demand Diels-Alder (IEDDA) reaction between the TCO group and a 1,2,4,5-tetrazine. This reaction is exceptionally fast and specific, making it ideal for applications where low concentrations of reactants are required or rapid labeling is crucial.[3][4]
The reaction proceeds in two main steps:
-
A [4+2] cycloaddition between the electron-rich TCO (dienophile) and the electron-deficient tetrazine (diene).
-
A subsequent retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.
Quantitative Data
For successful experimental design, understanding the quantitative properties of the fluorescent label and the kinetics of the ligation reaction is crucial.
Physicochemical and Fluorescent Properties of Cy3
The Cy3 fluorophore is a well-characterized dye with properties suitable for a wide range of fluorescence microscopy applications.
| Property | Value |
| Excitation Maximum (λ_max_) | ~550 nm |
| Emission Maximum (λ_em_) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.15 |
| Molecular Weight of this compound | Varies by manufacturer |
Reaction Kinetics of TCO-Tetrazine Ligation
The second-order rate constants (k₂) for the TCO-tetrazine reaction are among the fastest known for bioorthogonal reactions. The exact rate can be influenced by the substituents on both the TCO and the tetrazine.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 - 8,000 |
| sTCO (strained TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~3,300,000 |
| TCO-PEG4 | 3-methyl-6-phenyl-1,2,4,5-tetrazine | ~30,000 |
| TCO-antibody | Radiolabeled tetrazine | ~13,000 |
Note: Reaction rates are dependent on solvent, temperature, and pH.
Experimental Protocols
The following are detailed protocols for common applications of this compound. These should be considered as a starting point and may require optimization for specific experimental systems.
Antibody Labeling with this compound
This protocol describes the labeling of a tetrazine-modified antibody with this compound.
Materials:
-
Tetrazine-modified antibody (in PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Reagent Preparation:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.
-
-
Reaction Setup:
-
Dissolve the tetrazine-modified antibody in PBS at a concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of the this compound DMSO stock solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.
-
Gently mix the solution and incubate for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound by passing the reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the fluorescently labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the labeled antibody at 280 nm (for protein concentration) and ~550 nm (for Cy3 concentration).
-
Live-Cell Imaging with this compound
This protocol outlines a general procedure for labeling and imaging live cells that have been metabolically or genetically engineered to express tetrazine groups on their surface.
Materials:
-
Cells expressing tetrazine moieties
-
Complete cell culture medium
-
This compound
-
Live-cell imaging buffer (e.g., phenol red-free medium with 25 mM HEPES)
-
Confocal microscope with an environmental chamber (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Seed the tetrazine-expressing cells onto a glass-bottom imaging dish or chamber slide. Allow them to adhere and grow to 50-70% confluency.
-
-
Labeling:
-
On the day of the experiment, replace the culture medium with a pre-warmed live-cell imaging buffer.
-
Add this compound to the imaging buffer to a final concentration of 1-10 µM.
-
Incubate the cells for 15-30 minutes at 37°C in the environmental chamber.
-
-
Washing:
-
Gently aspirate the labeling solution and wash the cells two to three times with a pre-warmed live-cell imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Acquire images using a confocal microscope equipped with appropriate laser lines and filter sets for Cy3 (e.g., ~550 nm excitation and ~570 nm emission).
-
For time-lapse imaging, ensure the environmental chamber maintains the cells at 37°C and 5% CO₂.
-
Experimental Workflow: Pre-targeting Strategy for In Vivo Imaging
A powerful application of the TCO-tetrazine ligation is in pre-targeting strategies for in vivo imaging. This approach separates the targeting and imaging steps to improve the signal-to-noise ratio.
This workflow demonstrates how a TCO-modified antibody is first administered and allowed to accumulate at a target site. After unbound antibodies are cleared from circulation, a small, rapidly clearing tetrazine-linked imaging agent is administered. This agent then specifically reacts with the pre-localized antibody, leading to a high concentration of the imaging agent at the target and a low background signal. While this example uses a radiolabeled probe, the same principle applies when using a fluorescent probe like Cy3 for optical imaging.
Conclusion
This compound is a versatile and powerful tool for researchers in cell biology, immunology, and drug development. Its bright and stable fluorescence, coupled with the rapid and highly specific TCO-tetrazine ligation, enables precise labeling of biomolecules in complex biological environments. The experimental protocols and workflows provided in this guide offer a solid foundation for the successful application of this technology in a variety of research settings.
References
An In-depth Technical Guide to Bioorthogonal Chemistry with Cy3-PEG7-TCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of bioorthogonal chemistry, focusing on the application of Cy3-PEG7-TCO. It is designed to equip researchers, scientists, and drug development professionals with the core principles, quantitative data, and detailed experimental protocols necessary to effectively utilize this powerful technology in their work.
Core Principles of Bioorthogonal Chemistry with this compound
Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with native biochemical processes. These reactions involve pairs of mutually reactive functional groups that are abiotic and do not interact with the vast array of functional groups found in biological molecules. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptionally fast reaction kinetics and high specificity.[1][2]
The molecule at the heart of this guide, this compound, is a versatile probe designed for bioorthogonal applications. It comprises three key components:
-
Cy3 (Cyanine 3): A bright, orange-fluorescent dye that allows for sensitive detection and imaging.[3] It is well-suited for a variety of fluorescence-based applications due to its high extinction coefficient and good photostability.
-
PEG7 (Polyethylene Glycol, 7 units): A flexible, hydrophilic spacer that enhances the solubility of the molecule in aqueous environments, reduces non-specific binding, and minimizes steric hindrance, thereby improving the accessibility of the reactive TCO group.
-
TCO (trans-cyclooctene): A strained alkene that serves as the reactive handle for the bioorthogonal ligation with a tetrazine-functionalized molecule. The inherent ring strain of the TCO drives the rapid and highly selective iEDDA reaction.
The reaction between this compound and a tetrazine-modified target is a powerful tool for a range of applications, including:
-
Live-Cell Labeling and In Vivo Imaging: Enabling the visualization and tracking of biomolecules in their native environment.
-
Antibody-Drug Conjugates (ADCs): Facilitating the site-specific conjugation of potent cytotoxic drugs to antibodies for targeted cancer therapy.
-
Targeted Drug Delivery: Allowing for the precise delivery of therapeutic agents to specific cells or tissues.
Data Presentation
Optical Properties of Cy3
The cyanine dye Cy3 is a workhorse fluorophore in biological imaging. Its key spectral properties are summarized below.
| Property | Value |
| Excitation Maximum (λ_exc) | ~550 nm |
| Emission Maximum (λ_em) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 |
Note: These values can be influenced by the local environment and conjugation to biomolecules.
Kinetics of the TCO-Tetrazine Ligation
The inverse-electron-demand Diels-Alder reaction between TCO and tetrazine derivatives is renowned for its exceptional speed. The second-order rate constants (k₂) for this reaction are among the highest reported for any bioorthogonal ligation, allowing for efficient labeling at low concentrations.
| TCO Derivative | Tetrazine Derivative | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| TCO | Hydrogen-substituted tetrazine | up to 30,000 | Aqueous Media |
| sTCO (strained TCO) | 3-methyl-6-phenyl-tetrazine | 420 ± 49 | ACN/PBS |
| TCO-PEG₄ | Me₄Pyr-Tz | 69,400 | DPBS |
Note: Reaction rates are highly dependent on the specific structures of the TCO and tetrazine, as well as the reaction conditions such as solvent and temperature.[4][5]
Stability of TCO and Tetrazine Moieties
The stability of the reactive handles is a critical consideration for successful bioorthogonal labeling, particularly in complex biological environments.
-
TCO Stability: trans-Cyclooctenes can be susceptible to isomerization and degradation, especially in the presence of thiols or under exposure to UV light. More strained TCO derivatives, while more reactive, can also exhibit lower stability.
-
Tetrazine Stability: The stability of tetrazines in aqueous media can be influenced by their substituents. Electron-withdrawing groups, which can increase reactivity, may also lead to decreased stability.
Experimental Protocols
General Protocol for Labeling Proteins with this compound
This protocol describes the labeling of a protein that has been pre-functionalized with a tetrazine moiety.
Materials:
-
Tetrazine-functionalized protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in a compatible organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Reactant Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Ensure the tetrazine-functionalized protein is at a suitable concentration in the reaction buffer (e.g., 1-5 mg/mL).
-
-
Labeling Reaction:
-
Add a 1.5 to 5-fold molar excess of the this compound solution to the protein solution.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 37°C with gentle mixing. The progress of the reaction can often be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Purification:
-
Remove the excess, unreacted this compound using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).
-
Equilibrate the SEC column with the desired storage buffer (e.g., PBS).
-
Apply the reaction mixture to the column and collect the fractions containing the labeled protein. The labeled protein will elute in the void volume, while the smaller, unreacted dye will be retained.
-
Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and ~550 nm (for Cy3).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and ~550 nm and using the Beer-Lambert law.
-
Protocol for Cell Surface Labeling
This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display tetrazine groups.
Materials:
-
Cells expressing tetrazine-functionalized surface proteins
-
This compound
-
Cell culture medium
-
PBS (phosphate-buffered saline)
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture the cells to the desired confluency.
-
Wash the cells twice with warm PBS to remove any residual media components.
-
-
Labeling:
-
Prepare a solution of this compound in cell culture medium at a final concentration of 5-20 µM.
-
Add the this compound solution to the cells and incubate for 15-60 minutes at 37°C.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted probe.
-
-
Imaging:
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Visualize the labeled cells using a fluorescence microscope with appropriate filter sets for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Protocol for In Vivo Pretargeting Imaging
This protocol describes a two-step pretargeting approach for in vivo imaging.
Materials:
-
Tetrazine-conjugated targeting molecule (e.g., antibody)
-
This compound
-
Animal model with the target of interest (e.g., tumor-bearing mouse)
-
In vivo imaging system
Procedure:
-
Step 1: Administration of the Targeting Molecule:
-
Administer the tetrazine-conjugated targeting molecule to the animal model via an appropriate route (e.g., intravenous injection).
-
Allow sufficient time for the targeting molecule to accumulate at the target site and for the unbound conjugate to clear from circulation (typically 24-72 hours).
-
-
Step 2: Administration of the Imaging Probe:
-
Administer this compound to the animal.
-
The this compound will rapidly react with the pre-localized tetrazine-conjugated targeting molecule at the target site.
-
-
Imaging:
-
After a short period to allow for the clearance of unbound this compound, image the animal using an in vivo fluorescence imaging system.
-
Visualizations
TCO-Tetrazine Ligation Mechanism
Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate.
Signaling Pathway Visualization: EGFR Signaling
Bioorthogonal labeling with probes like this compound can be used to study the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which plays a crucial role in cell proliferation and survival.
Caption: Simplified EGFR signaling pathway that can be studied using bioorthogonal labeling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EGFR-targeted prodrug activation using bioorthogonal alkene-azide click-and-release chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of PEGylation: An In-depth Technical Guide to the Role of the PEG7 Linker in Cy3-TCO Probes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioorthogonal chemistry and cellular imaging, the precision and efficiency of fluorescent probes are paramount. The emergence of Cy3-TCO probes has provided a powerful tool for labeling and visualizing biomolecules in living systems through the highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine-tagged targets. This technical guide delves into the critical role of the polyethylene glycol (PEG) linker, specifically the PEG7 variant, in optimizing the performance of Cy3-TCO probes. We will explore how this hydrophilic spacer enhances the physicochemical properties of the probe, leading to improved experimental outcomes in research, diagnostics, and therapeutic development.
The Core Function of the PEG7 Linker
The incorporation of a seven-unit polyethylene glycol (PEG7) linker into the Cy3-TCO probe architecture is a strategic design choice aimed at overcoming the inherent challenges associated with organic fluorophores and bioconjugation in complex biological environments. The primary roles of the PEG7 linker are to:
-
Enhance Hydrophilicity and Solubility: The Cy3 fluorophore, a cyanine dye, possesses a hydrophobic character that can lead to aggregation and poor solubility in aqueous buffers. The hydrophilic nature of the PEG7 linker significantly improves the overall water solubility of the probe, preventing the formation of aggregates that can cause experimental artifacts and hinder labeling efficiency.[1]
-
Reduce Non-Specific Binding: The neutral and hydrophilic properties of the PEG linker create a hydration shell around the probe. This "stealth" effect minimizes non-specific interactions with proteins and cell membranes, leading to a higher signal-to-noise ratio and more accurate localization of the target molecule.[1]
-
Provide Spatial Separation and Flexibility: The PEG7 linker acts as a flexible spacer, physically separating the bulky Cy3 fluorophore from the reactive trans-cyclooctene (TCO) moiety. This spatial separation reduces steric hindrance, allowing for more efficient interaction between the TCO group and its tetrazine binding partner on the target biomolecule.[1]
-
Improve Pharmacokinetics in In Vivo Applications: In the context of in vivo studies, PEGylation is a well-established strategy to enhance the pharmacokinetic properties of molecules. While direct data for Cy3-PEG7-TCO is limited, studies on other PEGylated nanoparticles and inhibitors have shown that PEG linkers can increase circulation half-life and improve biodistribution, leading to better tumor targeting and reduced clearance.[2][3]
Quantitative Impact of PEGylation on Probe Performance
Table 1: Physicochemical Properties of Cy3-TCO Probes
| Property | Cy3-TCO (Hypothetical) | This compound (Expected) | Rationale |
| Aqueous Solubility | Lower | Higher | The hydrophilic PEG7 chain counteracts the hydrophobicity of the Cy3 dye. |
| Aggregation | Prone to aggregation in aqueous buffers | Significantly reduced aggregation | The hydration shell around the PEG linker prevents intermolecular interactions. |
| Non-Specific Binding | Higher | Lower | The neutral and hydrophilic nature of PEG minimizes interactions with cellular components. |
Table 2: Inferred Pharmacokinetic Properties of PEGylated Probes (Based on Nanoparticle and Inhibitor Studies)
| Parameter | Non-PEGylated Probe (General) | PEGylated Probe (General) | Reference |
| Blood Circulation Half-life | Shorter | Longer | |
| Tumor Accumulation (in vivo) | Lower | Higher (linker length dependent) | |
| Renal Clearance | Faster | Slower |
Note: The optimal PEG linker length for in vivo applications can be target- and vehicle-dependent, with some studies indicating that longer linkers are not always superior.
Experimental Protocols
This section provides a detailed methodology for a key experiment to evaluate the efficacy of a this compound probe in live-cell imaging.
Protocol: Live-Cell Labeling and Imaging of Tetrazine-Modified Surface Proteins
Objective: To visualize the localization of a specific cell surface protein by bioorthogonal labeling with a this compound probe.
Materials:
-
Live cells expressing the tetrazine-modified protein of interest
-
This compound probe (e.g., from MedchemExpress, GlpBio)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging solution (e.g., phenol red-free medium)
-
Confocal microscope equipped for live-cell imaging with appropriate laser lines and filters for Cy3 (Excitation: ~555 nm, Emission: ~565 nm)
-
Optional: Nuclear stain for co-localization (e.g., Hoechst 33342)
Procedure:
-
Cell Culture:
-
Plate the cells expressing the tetrazine-modified protein on glass-bottom dishes suitable for microscopy.
-
Culture the cells in complete medium at 37°C in a humidified atmosphere with 5% CO2 until they reach the desired confluency (typically 60-80%).
-
-
Probe Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO at a concentration of 1-10 mM.
-
On the day of the experiment, dilute the stock solution to the desired final working concentration (typically 1-10 µM) in pre-warmed live-cell imaging solution. The optimal concentration should be determined empirically.
-
-
Cell Labeling:
-
Aspirate the culture medium from the cells and gently wash them twice with pre-warmed PBS.
-
Add the this compound labeling solution to the cells and incubate for 15-60 minutes at 37°C, protected from light. The incubation time may need to be optimized.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging solution to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging solution to the cells.
-
If using a nuclear co-stain, add it according to the manufacturer's protocol.
-
Immediately transfer the dish to the confocal microscope stage equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
Acquire images using the appropriate laser and filter settings for Cy3 and any other fluorophores.
-
Controls:
-
Negative Control (No Tetrazine): Use cells that do not express the tetrazine-modified protein and perform the same labeling protocol to assess the level of non-specific binding of the this compound probe.
-
Negative Control (No Probe): Image cells expressing the tetrazine-modified protein that have not been treated with the this compound probe to determine the background autofluorescence.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key structures and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the impact of PEGylation on pharmacokinetics: a size-dependent effect of polyethylene glycol on prostate-specific membrane antigen inhibitors | springermedizin.de [springermedizin.de]
Cy3 Dye: A Comprehensive Technical Guide to Excitation, Emission, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine family, widely recognized for its bright orange-red fluorescence and photostability.[1] Its utility in labeling a diverse range of biomolecules, including proteins and nucleic acids, has made it an indispensable tool in various bioanalytical and drug development applications.[1][2] This guide provides an in-depth overview of the spectral properties of Cy3, detailed experimental protocols for its use, and logical workflows for common applications.
Core Spectroscopic Properties
Cy3 exhibits a strong absorbance in the green-yellow region of the visible spectrum and emits in the orange-red region.[3][4] These spectral characteristics make it compatible with common excitation sources, such as the 532 nm laser line, and standard filter sets like those used for tetramethylrhodamine (TRITC). The dye's high molar extinction coefficient contributes to its bright fluorescence signal, enabling sensitive detection in various experimental setups.
Quantitative Spectroscopic Data
The key spectral and physical properties of Cy3 are summarized in the table below for easy reference and comparison.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~554-555 nm | Efficiently excited by 532 nm or 561 nm laser lines. |
| Emission Maximum (λem) | ~568-570 nm | Emits a bright orange-red fluorescence. |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | Contributes to the high brightness of the dye. |
| Quantum Yield (QY) | ~0.15 - 0.24 | Represents the efficiency of photon emission after absorption. |
| Recommended Laser Line | 532 nm | A common and effective excitation source. |
| Common Filter Set | TRITC | Allows for effective separation of excitation and emission light. |
Experimental Protocols
The following sections provide detailed methodologies for common applications of Cy3 dye, focusing on the labeling of proteins and nucleic acids.
Protein Labeling with Cy3 NHS Ester
N-hydroxysuccinimidyl (NHS) esters of Cy3 are widely used for covalently labeling primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, forming a stable amide bond.
Materials:
-
Protein of interest (in an amine-free buffer like PBS, pH 7.2-7.4)
-
Cy3 NHS ester (mono-reactive)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer (pH 8.5-9.0)
-
Gel filtration column (e.g., Sephadex G-25) for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.
-
Adjust the protein concentration to 2-10 mg/mL in an amine-free buffer.
-
Add 1 M Sodium Bicarbonate to the protein solution to achieve a final concentration of 0.1 M, ensuring the pH is between 8.3 and 9.0 for optimal labeling.
-
-
Dye Preparation:
-
Shortly before use, prepare a 10 mg/mL stock solution of Cy3 NHS ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the Cy3 NHS ester stock solution to achieve the desired dye-to-protein molar ratio. A starting ratio of 10:1 is often recommended.
-
While gently vortexing, add the calculated volume of the Cy3 NHS ester solution to the protein solution.
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Purify the labeled protein from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
The first colored band to elute is the Cy3-labeled protein.
-
-
Storage:
-
Store the purified labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Nucleic Acid Labeling for Fluorescent In Situ Hybridization (FISH)
Cy3-labeled oligonucleotide probes are commonly used in FISH to visualize specific DNA or RNA sequences within cells or tissues.
Materials:
-
Fixed cells or tissue on a microscope slide
-
Cy3-labeled oligonucleotide probe
-
Denaturation solution (e.g., 70% Formamide / 2x SSC)
-
Hybridization buffer
-
Wash buffers (e.g., 2x SSC, 0.1% Tween-20)
-
Antifade mounting medium with DAPI
Procedure:
-
Sample Preparation:
-
Fix and permeabilize cells or tissue on a microscope slide to preserve morphology and allow probe access.
-
-
Denaturation:
-
Immerse the slides in denaturation solution at 70-75°C for 2-5 minutes to denature the target DNA.
-
-
Hybridization:
-
Apply the Cy3-labeled probe in hybridization buffer to the denatured sample on the slide.
-
Cover with a coverslip and incubate in a humidified chamber overnight at a temperature optimized for the specific probe.
-
-
Washing:
-
Perform a series of stringent washes to remove unbound and non-specifically bound probes. This typically involves washing with solutions of decreasing salt concentration and increasing temperature.
-
-
Detection and Imaging:
-
Mount the slide with an antifade mounting medium containing a counterstain like DAPI.
-
Visualize the sample using a fluorescence microscope equipped with appropriate filter sets for Cy3 and DAPI.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for labeling proteins with Cy3 NHS ester.
References
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction: A Technical Guide for Bioorthogonal Chemistry and Drug Development
The inverse electron demand Diels-Alder (iEDDA) reaction has rapidly ascended as a premier bioorthogonal ligation tool, celebrated for its exceptionally fast kinetics and high specificity.[1] This powerful [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile has revolutionized how researchers approach bioconjugation, in vivo imaging, and the targeted delivery of therapeutics.[1][2] This technical guide provides an in-depth exploration of the core principles of the iEDDA reaction, detailed experimental protocols, and a quantitative analysis of reaction kinetics to empower researchers, scientists, and drug development professionals in leveraging this transformative chemistry.
Core Principles of the iEDDA Reaction
Unlike the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile, the iEDDA reaction's kinetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3] The small energy gap between these frontier molecular orbitals is the primary reason for the reaction's remarkable speed, with second-order rate constants reaching up to 10^6 M⁻¹s⁻¹.[3] This reaction proceeds with high selectivity in complex biological milieu, avoiding cross-reactivity with endogenous nucleophiles, and requires no catalyst, making it exceptionally biocompatible.
The most common dienes employed in iEDDA reactions are 1,2,4,5-tetrazines, which are electron-deficient heterocyclic compounds. The dienophiles are typically electron-rich, strained alkenes or alkynes, such as trans-cyclooctenes (TCO) and norbornenes. The rate of the iEDDA reaction is significantly influenced by several factors:
-
Electronics : Electron-withdrawing substituents on the tetrazine diene lower its LUMO energy, accelerating the reaction. Conversely, electron-donating groups on the dienophile raise its HOMO energy, also increasing the reaction rate.
-
Strain : Highly strained dienophiles, like TCO, exhibit significantly faster kinetics due to the release of ring strain in the transition state.
-
Sterics : Steric hindrance on either the diene or the dienophile can impede the reaction rate.
Quantitative Analysis of iEDDA Reaction Kinetics
The selection of the optimal diene-dienophile pair is critical for the success of an iEDDA-based experiment. The following tables summarize the second-order rate constants for various tetrazine and dienophile combinations, providing a quantitative basis for comparison.
| Diene (Tetrazine) | Dienophile | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | 2000 (±400) | PBS |
| 3,6-di-(2-pyridyl)-s-tetrazine | Norbornene | 1.9 | Not specified |
| 3,6-di-(2-pyridyl)-s-tetrazine | Bicyclononyne (BCN) | 45 | MeOH |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | up to 30,000 | Not specified |
| Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1000 | Not specified |
| ATTO-tetrazines | trans-cyclooctene (TCO) | up to 1000 | Not specified |
Table 1: Second-order rate constants for selected iEDDA reactions.
Reaction Mechanisms and Workflows
The iEDDA reaction between a tetrazine and a dienophile, such as TCO, proceeds through a concerted [4+2] cycloaddition, forming an unstable bicyclic intermediate. This is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂), driving the reaction to completion and forming a stable dihydropyridazine product.
A common application of the iEDDA reaction is the labeling of biomolecules, such as proteins. This is often achieved in a two-step process: first, the protein is functionalized with a dienophile (e.g., TCO), and then the tetrazine-bearing probe (e.g., a fluorescent dye) is introduced.
Applications in Drug Development
The exceptional characteristics of the iEDDA reaction have made it a valuable tool in various aspects of drug development:
-
Antibody-Drug Conjugates (ADCs): iEDDA chemistry facilitates the site-specific conjugation of potent cytotoxic drugs to antibodies, leading to the creation of more homogeneous and effective ADCs.
-
Targeted Drug Delivery: The rapid and specific nature of the iEDDA reaction enables the targeted delivery of drugs to disease sites, minimizing systemic toxicity. For instance, a prodrug can be designed to be activated upon a "click-to-release" iEDDA reaction at the target site.
-
In Vivo Imaging: By attaching imaging agents like fluorophores or PET probes to targeting molecules, iEDDA can be used for the real-time visualization of biological processes and diseases in living organisms.
A notable application is the use of iEDDA for the targeted degradation of proteins via PROteolysis TArgeting Chimeras (PROTACs). A TCO-caged PROTAC can be selectively released at cancer cells that have been labeled with a tetrazine, leading to the degradation of a target protein like BRD4, which is implicated in cancer signaling.
Experimental Protocols
Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol outlines the synthesis of a commonly used tetrazine.
1. Dihydrotetrazine Formation:
-
In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).
-
The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for 30 minutes to several hours, with progress monitored by TLC.
2. Oxidation to Tetrazine:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The mixture will turn a vibrant pink or red, indicating tetrazine formation.
3. Purification:
-
The crude product can be extracted with an organic solvent like dichloromethane or purified by column chromatography on silica gel.
Synthesis of trans-Cyclooctene (TCO) from cis-Cyclooctene
This protocol describes a common method for TCO synthesis via photoisomerization.
1. Epoxidation:
-
Dissolve 1,5-cyclooctadiene in dichloromethane (DCM) and cool to -78°C in an acetone-dry ice bath.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (mCPBA) in DCM. The reaction is kept at low temperature to favor mono-epoxidation.
2. Reduction:
-
The resulting epoxide is reduced using a reducing agent such as lithium aluminum hydride (LiAlH₄).
3. Photoisomerization:
-
The cis-cyclooctene product is irradiated with UV light (254 nm) in a flow system.
-
The reaction mixture is continuously passed through a column containing AgNO₃-impregnated silica gel, which selectively retains the trans-isomer.
-
The cis-isomer is returned to the reaction flask for further irradiation, shifting the equilibrium towards the trans-product.
General Protocol for TCO-Tetrazine Ligation for Protein Labeling
This protocol details the conjugation of a TCO-labeled protein with a tetrazine-labeled molecule.
1. Protein Functionalization with TCO-NHS Ester:
-
Prepare the antibody or protein solution at a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM immediately before use.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Purify the TCO-labeled protein using a desalting column.
2. iEDDA Ligation:
-
Mix the purified TCO-activated protein with the tetrazine-labeled molecule in a 1:1 molar ratio in a suitable reaction buffer (e.g., PBS, pH 7.4). A slight excess of the tetrazine-functionalized molecule (1.05-1.5 molar equivalents) can be used for optimal results.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle rotation. The reaction can also be performed at 4°C with a longer incubation time.
-
The progress of the reaction can be monitored by observing the disappearance of the tetrazine's characteristic color and its absorption peak between 510 and 550 nm.
-
The final conjugate can be purified from unreacted components using size-exclusion chromatography.
References
- 1. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 2. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cy3-PEG7-TCO Labeling of Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst. This makes the TCO-tetrazine ligation ideal for a wide range of applications, including live-cell imaging, in vivo studies, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs).
This document provides detailed protocols for the covalent labeling of proteins with Cy3-PEG7-TCO, a fluorescent probe comprising the bright and photostable Cyanine 3 dye, a 7-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO moiety. The described two-step labeling strategy first involves the modification of a target protein with a tetrazine group, followed by the rapid and specific reaction with this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation and the photophysical properties of the Cy3 fluorophore. These values are provided as a reference for experimental design. Actual results may vary depending on the specific protein, reagents, and experimental conditions.
Table 1: Representative Reaction Kinetics of TCO-Tetrazine Ligation
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System |
| TCO and 3,6-di(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water |
| sTCO and 3,6-di(2-pyridyl)-s-tetrazine | >200,000 | 45:55 Water/Methanol |
| TCO-antibody and radiolabeled tetrazine | (13 ± 0.08) × 10³ | PBS, 37°C |
Note: The reaction kinetics are highly dependent on the specific structures of the TCO and tetrazine derivatives. sTCO (a strained TCO) exhibits significantly faster kinetics. The PEG7 linker on this compound is designed to ensure high reactivity in aqueous buffers.
Table 2: Photophysical Properties of Cy3-Conjugated Proteins
| Property | Value | Conditions |
| Maximum Excitation Wavelength (λex) | ~550 nm | Aqueous buffer (e.g., PBS, pH 7.4) |
| Maximum Emission Wavelength (λem) | ~570 nm | Aqueous buffer (e.g., PBS, pH 7.4) |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | At λex |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 (protein-dependent) | Covalently bound to a protein in aqueous solution |
| Photostability | High | Resistant to photobleaching under typical fluorescence microscopy conditions.[1] |
Note: The fluorescence quantum yield of Cy3 can be influenced by its local environment upon conjugation to a protein.[2][3]
Table 3: Stability of TCO-Protein Conjugates
| Condition | Stability |
| Storage in PBS at 4°C | Excellent stability for extended periods (weeks to months).[4] |
| Incubation in human serum at 37°C | Prone to gradual isomerization from the reactive trans-isomer to the less reactive cis-isomer, with a reported half-life of approximately 0.67 days for s-TCO conjugated to a monoclonal antibody.[4] |
| Presence of high thiol concentrations | Can promote isomerization to the cis-isomer. |
Experimental Protocols
This section provides detailed methodologies for a two-step protein labeling procedure using this compound. The first protocol describes the introduction of a tetrazine moiety onto the target protein, and the second protocol details the subsequent ligation with this compound.
Protocol 1: Modification of Target Protein with a Tetrazine Moiety
This protocol utilizes a tetrazine-NHS ester to modify primary amines (e.g., lysine residues) on the protein of interest.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
Tetrazine-PEGn-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-5 mg/mL. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column or dialysis against the recommended amine-free buffer.
-
-
Prepare Tetrazine-NHS Ester Stock Solution:
-
Immediately before use, dissolve the Tetrazine-PEGn-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM Tetrazine-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quench Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted Tetrazine-NHS ester and quenching buffer by passing the reaction mixture through a desalting spin column equilibrated with the desired storage buffer (e.g., PBS, pH 7.4). Alternatively, dialysis can be used.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL), i.e., the number of tetrazine molecules per protein, using mass spectrometry (MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.
-
Protocol 2: Labeling of Tetrazine-Modified Protein with this compound
This protocol describes the bioorthogonal reaction between the tetrazine-functionalized protein and this compound.
Materials:
-
Tetrazine-modified protein (from Protocol 1)
-
This compound
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting spin column or size-exclusion chromatography (SEC) system
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-5 mM.
-
-
Ligation Reaction:
-
To the tetrazine-modified protein in the reaction buffer, add a 1.5- to 5-fold molar excess of the this compound stock solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification:
-
Remove excess, unreacted this compound using a desalting spin column or, for higher purity, a size-exclusion chromatography (SEC) system.
-
-
Characterization:
-
Determine the final concentration of the labeled protein using a protein assay (e.g., BCA) or by measuring the absorbance at 280 nm (correcting for the absorbance of Cy3 at this wavelength).
-
Determine the concentration of Cy3 by measuring the absorbance at ~550 nm using the molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹).
-
Calculate the final degree of labeling (DOL).
-
Visualizations of Workflows and Signaling Pathways
Experimental Workflow: Two-Step Protein Labeling
Caption: Workflow for the two-step labeling of a protein with this compound.
Application Workflow: Pre-targeted Imaging
Caption: Workflow for pre-targeted in vivo imaging using a tetrazine-modified antibody and this compound.
Application Workflow: Antibody-Drug Conjugate (ADC) Synthesis
Caption: Workflow for the synthesis of an antibody-drug conjugate (ADC) using TCO-tetrazine ligation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cy3-PEG7-TCO Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Cy3-PEG7-TCO for bioconjugation. This molecule leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) group and a tetrazine (Tz) moiety.[1][2][3] The inclusion of a polyethylene glycol (PEG) linker enhances solubility and minimizes steric hindrance, while the Cy3 fluorophore allows for sensitive detection in a variety of fluorescence-based applications.[3][4]
Introduction
The TCO-tetrazine ligation is a cornerstone of "click chemistry," prized for its exceptionally fast reaction kinetics without the need for a cytotoxic copper catalyst. This makes it an ideal tool for labeling biomolecules in complex biological systems, including live cells. The reaction proceeds via a [4+2] cycloaddition, forming a stable dihydropyridazine conjugate and releasing nitrogen gas. This compound is a fluorescent probe designed to specifically react with tetrazine-modified molecules, such as proteins, antibodies, or nucleic acids, enabling their visualization and tracking.
Key Applications
-
Fluorescence Imaging: Covalently label tetrazine-modified biomolecules for high-resolution imaging of cellular structures and dynamic processes.
-
Flow Cytometry: Quantify and sort labeled cells based on the fluorescence signal of Cy3.
-
Western Blotting and ELISA: Detect and quantify specific proteins in complex mixtures.
-
Immunohistochemistry and Immunofluorescence: Visualize the distribution of antigens in tissue sections and cells.
Quantitative Data Summary
The following table summarizes key quantitative data for the TCO-tetrazine ligation. While specific values for this compound may vary depending on the reaction partners and conditions, these provide a general guideline. Empirical optimization is recommended for each specific application.
| Parameter | Value | Notes |
| Reaction Principle | Inverse-electron-demand Diels-Alder (iEDDA) Cycloaddition | Bioorthogonal "click chemistry" reaction. |
| Reactants | This compound and a tetrazine-modified biomolecule | The PEG linker improves solubility and reduces steric hindrance. |
| Kinetics | Second-order rate constants can reach up to 10⁶ M⁻¹s⁻¹ | One of the fastest bioorthogonal reactions known. |
| Optimal pH Range | 6.0 - 9.0 | The reaction is largely insensitive to pH within this physiological range. |
| Recommended Temperature | Room temperature (20-25°C) or 37°C | Incubation at 37°C can accelerate the reaction. |
| Recommended Molar Ratio | 1.05 to 1.5-fold molar excess of tetrazine reagent | A slight excess of the tetrazine component is often beneficial. |
| Typical Reaction Time | 30 - 120 minutes | Reaction progress can often be monitored by the disappearance of the tetrazine's color. |
| Cy3 Excitation Wavelength | ~550 nm | |
| Cy3 Emission Wavelength | ~570 nm |
Experimental Protocols
This section provides a detailed protocol for the bioconjugation of a tetrazine-modified protein with this compound.
Materials and Reagents
-
This compound
-
Tetrazine-modified protein
-
Reaction Buffer: Amine-free buffer such as phosphate-buffered saline (PBS), pH 7.4.
-
Solvent for this compound: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification equipment: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Allow the this compound vial to equilibrate to room temperature before opening to avoid moisture condensation.
-
Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF immediately before use. Protect from light.
-
Prepare the tetrazine-modified protein in the reaction buffer at a suitable concentration (e.g., 1-5 mg/mL). If the protein buffer contains primary amines (e.g., Tris or glycine), exchange it for an amine-free buffer.
-
-
Bioconjugation Reaction:
-
Add the desired molar equivalent of the this compound stock solution to the tetrazine-modified protein solution. A slight molar excess of the tetrazine-containing molecule is generally recommended.
-
Mix the reaction gently by pipetting or vortexing at a low speed.
-
Incubate the reaction for 30-120 minutes at room temperature or 37°C, protected from light. The optimal incubation time should be determined empirically.
-
-
Purification of the Conjugate:
-
Remove any unreacted this compound by size-exclusion chromatography or dialysis. This step is crucial to reduce background fluorescence.
-
-
Storage of the Conjugate:
-
Store the purified Cy3-labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol and storing in aliquots at -20°C or -80°C.
-
Visualizations
Reaction Mechanism
Caption: Mechanism of this compound and Tetrazine Bioconjugation.
Experimental Workflow
Caption: General Experimental Workflow for Bioconjugation.
References
Application Notes and Protocols for Cy3-PEG7-TCO Reaction with Tetrazine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles, experimental protocols, and expected outcomes for the bioorthogonal reaction between Cyanine3-Polyethylene Glycol7-trans-Cyclooctene (Cy3-PEG7-TCO) and tetrazine-modified oligonucleotides. This highly efficient and specific click chemistry reaction is a cornerstone for the fluorescent labeling of nucleic acids for a wide range of applications, including in vitro and in vivo imaging, fluorescence in situ hybridization (FISH), and flow cytometry.
Introduction to TCO-Tetrazine Ligation
The reaction between a trans-cyclooctene (TCO) and a tetrazine is an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This bioorthogonal reaction is characterized by its exceptionally fast kinetics, high specificity, and the absence of a need for a catalyst, making it ideal for labeling sensitive biomolecules like oligonucleotides in complex biological environments. The reaction proceeds rapidly at physiological temperature and pH, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.
The this compound reagent combines the bright and photostable Cy3 fluorophore with a hydrophilic PEG7 linker terminating in a reactive TCO group. The PEG linker enhances aqueous solubility and can reduce steric hindrance, potentially improving labeling efficiency.
Data Presentation
The following tables summarize key quantitative data for the TCO-tetrazine ligation reaction. Note that specific values can vary depending on the exact structures of the TCO and tetrazine, as well as reaction conditions.
Table 1: Reaction Kinetics of TCO-Tetrazine Ligation
| Reactant Pair | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent/Buffer | Temperature (°C) | Citation |
| TCO (general) with 3,6-di-(2-pyridyl)-s-tetrazine | ~2,000 | 9:1 Methanol/Water | 25 | [1] |
| PEGylated TCO with substituted aryltetrazines | 20,000 - 130,000 | DPBS | 37 | [2] |
| sTCO with 3,6-di(2-pyridyl)-tetrazine | >200,000 | 45:55 Water/Methanol | 25 | [3] |
Note: The rate constant for the specific this compound reagent is expected to be in the higher range for PEGylated TCOs, but empirical determination is recommended for precise kinetic studies.
Table 2: Typical Experimental Parameters and Outcomes
| Parameter | Recommended Value/Range | Notes |
| Reactant Molar Ratio (this compound : Tetrazine-Oligo) | 1.5 : 1 to 5 : 1 | An excess of the TCO-dye is typically used to ensure complete labeling of the oligonucleotide. |
| Reaction Time | 30 - 120 minutes | The reaction is often complete within an hour at room temperature due to the fast kinetics. |
| Reaction Temperature | Room Temperature (20-25°C) | The reaction proceeds efficiently at ambient temperature. |
| Typical Labeling Efficiency | >90% | High labeling efficiencies are achievable with optimized conditions.[4] |
| Purification Method | Reverse-Phase HPLC | Provides excellent separation of the labeled oligonucleotide from unreacted dye and unlabeled oligonucleotide.[5] |
| Purity of Final Product | >95% | Achievable with proper HPLC purification. |
Experimental Protocols
This section provides detailed protocols for the labeling of tetrazine-modified oligonucleotides with this compound and subsequent purification.
Protocol 1: Labeling of Tetrazine-Modified Oligonucleotides
Materials:
-
Tetrazine-modified oligonucleotide
-
This compound (dissolved in anhydrous DMSO to a stock concentration of 10 mM)
-
Nuclease-free water
-
Reaction Buffer: 1x PBS, pH 7.4
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the tetrazine-modified oligonucleotide in nuclease-free water to a final concentration of 100 µM.
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water (to bring the final volume to 100 µL)
-
10 µL of 10x PBS, pH 7.4
-
10 µL of 100 µM tetrazine-modified oligonucleotide (final concentration 10 µM)
-
A volume of DMSO to bring the final co-solvent concentration to 10-20% (e.g., 10-20 µL).
-
-
Vortex the mixture gently.
-
-
Add the this compound:
-
Add 3 µL of 10 mM this compound stock solution (a 3-fold molar excess).
-
Vortex the reaction mixture gently and briefly.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification: Proceed immediately to purification by HPLC (Protocol 2).
Protocol 2: Purification of Cy3-Labeled Oligonucleotides by Reverse-Phase HPLC
Materials:
-
Crude labeling reaction mixture
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., Waters XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Prepare the Sample: Dilute the 100 µL reaction mixture with 400 µL of Mobile Phase A.
-
HPLC Setup:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Set the detector to monitor absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).
-
-
Injection and Gradient:
-
Inject the diluted sample onto the column.
-
Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 550 nm. This peak represents the Cy3-labeled oligonucleotide. Unlabeled oligonucleotides will only absorb at 260 nm, and free dye will have a different retention time and a high 550/260 nm absorbance ratio.
-
-
Post-Purification Processing:
-
Lyophilize the collected fractions to remove the solvents.
-
Re-dissolve the purified, labeled oligonucleotide in a desired volume of nuclease-free water or a suitable storage buffer (e.g., TE buffer).
-
-
Quantification and Quality Control:
-
Determine the concentration of the labeled oligonucleotide by measuring the absorbance at 260 nm.
-
Assess the labeling efficiency and purity by calculating the ratio of the absorbance at 550 nm to 260 nm.
-
Confirm the molecular weight of the final product by mass spectrometry.
-
Stability and Storage
Stability:
-
TCO Reagents: TCO compounds can be susceptible to isomerization to the less reactive cis-cyclooctene isomer, particularly in the presence of thiols or certain metals. It is recommended to store this compound solutions at -20°C or -80°C and to prepare fresh solutions for labeling.
-
Cy3-Oligonucleotide Conjugate: The resulting dihydropyridazine linkage is generally stable. The Cy3 dye itself is photostable, but prolonged exposure to light should be avoided. The stability of the oligonucleotide backbone will be subject to standard considerations regarding temperature, pH, and nuclease contamination. Studies have shown that the attachment of Cy3 can stabilize the DNA duplex.
Storage:
-
Store the purified Cy3-labeled oligonucleotide in a nuclease-free buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) at -20°C or -80°C.
-
For short-term storage (a few days), 4°C is acceptable.
-
Protect the labeled oligonucleotide from light to prevent photobleaching of the Cy3 dye.
Mandatory Visualizations
Caption: Reaction mechanism of TCO-tetrazine ligation.
Caption: Experimental workflow for oligonucleotide labeling.
References
- 1. interchim.fr [interchim.fr]
- 2. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalysis of an oligonucleotide and its metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
Applications of Cy3-PEG7-TCO in Fluorescence Microscopy: A Detailed Guide for Researchers
Introduction
Cy3-PEG7-TCO is a fluorescent probe designed for bioorthogonal labeling applications in fluorescence microscopy. This molecule incorporates the well-characterized Cyanine 3 (Cy3) fluorophore, a seven-unit polyethylene glycol (PEG) spacer, and a trans-cyclooctene (TCO) reactive group. The Cy3 dye provides a strong fluorescent signal in the orange-red region of the visible spectrum, making it suitable for various imaging applications. The hydrophilic PEG linker enhances solubility and minimizes steric hindrance, facilitating efficient labeling of biomolecules.
The key feature of this compound is its ability to participate in an inverse electron demand Diels-Alder (iEDDA) reaction with tetrazine-functionalized molecules.[1][2][3] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds efficiently under biocompatible conditions, making it an ideal tool for labeling live cells, proteins, and other biological targets without the need for toxic catalysts.[1][4] This application note provides an overview of the properties of this compound, detailed protocols for its use in fluorescence microscopy, and illustrative diagrams to guide experimental design.
Principle of Bioorthogonal Labeling
The use of this compound in fluorescence microscopy is typically part of a two-step labeling strategy. First, the biological target of interest (e.g., a specific protein, cell surface receptor, or nucleic acid) is functionalized with a tetrazine moiety. This can be achieved through genetic encoding of unnatural amino acids, metabolic labeling, or conjugation to antibodies or other ligands. Subsequently, the tetrazine-modified target is treated with this compound. The TCO group on the fluorescent probe rapidly and covalently reacts with the tetrazine, resulting in stable and specific fluorescent labeling of the target molecule. A notable feature of this reaction is its fluorogenic nature; the fluorescence of the Cy3 dye can be partially quenched by the tetrazine and increases upon ligation, which can improve the signal-to-noise ratio in imaging experiments.
Quantitative Data
The following table summarizes the key photophysical and chemical properties of this compound and its core components.
| Parameter | Value | Notes |
| Fluorophore | Cyanine 3 (Cy3) | A member of the cyanine dye family. |
| Excitation Wavelength (λex) | ~555 nm | Optimal wavelength for exciting the Cy3 fluorophore. |
| Emission Wavelength (λem) | ~565 nm | Peak of the fluorescence emission spectrum. |
| Molecular Weight | 995.72 g/mol | For the this compound molecule. |
| Reactive Group | trans-cyclooctene (TCO) | Reacts specifically with tetrazine derivatives. |
| Linker | 7-unit Polyethylene Glycol (PEG7) | Enhances solubility and reduces steric hindrance. |
| Recommended Solvent | DMSO | For preparing stock solutions. |
| Storage Conditions | -20°C, protected from light and moisture | To ensure the stability of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted for labeling experiments.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a desired stock concentration (e.g., 1 mM or 10 mM). Refer to the table below for suggested volumes.
-
Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, briefly sonicate or gently warm the solution to 37°C to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. When stored properly, the solution should be stable for at least one month. For longer-term storage (up to 6 months), store at -80°C.
Stock Solution Preparation Table:
| Desired Concentration | Volume of DMSO for 1 mg this compound |
| 1 mM | 1.0043 mL |
| 5 mM | 200.9 µL |
| 10 mM | 100.4 µL |
Protocol 2: Live-Cell Imaging using a Pre-targeting Strategy
This protocol outlines a general procedure for labeling live cells that have been pre-targeted with a tetrazine-functionalized molecule, such as an antibody or a small-molecule ligand.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for fluorescence microscopy.
-
Tetrazine-functionalized targeting molecule (e.g., antibody, protein, or small molecule).
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM).
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope with appropriate filter sets for Cy3 (e.g., excitation: 540-560 nm, emission: 570-620 nm).
Procedure:
-
Pre-targeting:
-
Incubate the cultured cells with the tetrazine-functionalized targeting molecule at an appropriate concentration and for a sufficient duration to allow for binding to the target of interest. The optimal conditions (concentration, time, temperature) should be determined empirically for each specific targeting molecule.
-
After incubation, wash the cells two to three times with warm PBS or imaging medium to remove any unbound targeting molecule.
-
-
Labeling with this compound:
-
Prepare a fresh working solution of this compound in pre-warmed live-cell imaging medium. A final concentration in the range of 1-10 µM is a good starting point, but the optimal concentration should be determined experimentally.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light. The reaction between TCO and tetrazine is rapid, so the fluorescent signal should develop quickly.
-
-
Washing and Imaging:
-
Wash the cells two to three times with warm imaging medium to remove any unreacted this compound.
-
Image the labeled cells using a fluorescence microscope equipped with the appropriate filter set for Cy3. Time-lapse imaging can be performed to monitor dynamic processes.
-
Controls:
-
No Tetrazine Control: Treat cells with this compound without prior incubation with a tetrazine-functionalized molecule to assess non-specific binding of the fluorescent probe.
-
No TCO Control: Incubate cells with the tetrazine-functionalized molecule but not with this compound to determine any background fluorescence from the targeting molecule.
-
Unlabeled Control: Image untreated cells to assess the level of cellular autofluorescence.
Mandatory Visualizations
Caption: General experimental workflow for labeling live cells with this compound.
Caption: Schematic of the bioorthogonal reaction between a tetrazine-modified target and this compound.
Applications in Drug Development and Research
The specificity and biocompatibility of the this compound labeling system make it a valuable tool for researchers in drug development and other scientific fields. Key applications include:
-
Target Engagement Studies: Visualizing the binding of a TCO-modified drug candidate to its tetrazine-labeled cellular target.
-
Receptor Trafficking: Tracking the internalization and movement of cell surface receptors after ligand binding.
-
High-Content Screening: Developing cell-based assays for screening compound libraries.
-
Super-Resolution Microscopy: The small size of the TCO-tetrazine ligation product is advantageous for advanced imaging techniques that require precise localization of the fluorophore.
-
In Vivo Imaging: The bioorthogonal nature of the reaction allows for pre-targeting strategies in animal models, where the targeting molecule is administered first, followed by the fluorescent probe to reduce background signal.
References
Application Note: Streamlined Cell Surface Protein Labeling with Cy3-PEG7-TCO for Live Cell Imaging
Introduction
The visualization of cell surface proteins in their native environment is crucial for understanding their roles in cellular signaling, immune responses, and disease progression. This application note describes a robust method for labeling cell surface proteins on live cells using Cy3-PEG7-TCO. This technique leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine-modified protein and a trans-cyclooctene (TCO)-functionalized fluorescent dye.[1][2] The Cyanine 3 (Cy3) dye is a bright, orange-fluorescent dye suitable for a wide range of fluorescence microscopy applications.[3][4] The inclusion of a polyethylene glycol (PEG) linker enhances the water solubility and reduces steric hindrance of the dye, facilitating efficient labeling. This method offers a powerful tool for researchers in cell biology, immunology, and drug development for the specific and sensitive detection of cell surface proteins in live cells.
Principle of the Method
The labeling strategy is a two-step process. First, the cell surface protein of interest is tagged with a tetrazine moiety. This is typically achieved by using an antibody or other targeting ligand that is conjugated to a tetrazine derivative. Subsequently, the cells are treated with this compound. The TCO group on the dye reacts specifically and rapidly with the tetrazine group on the protein of interest, forming a stable covalent bond and effectively labeling the protein with the Cy3 fluorophore. This reaction is biocompatible and does not require a catalyst, making it ideal for live-cell applications.
Data Presentation
Table 1: Properties of this compound Components
| Component | Property | Value/Description | Reference |
| Cy3 Dye | Excitation Maximum | ~550 nm | |
| Emission Maximum | ~570 nm | ||
| Color | Bright Orange-Red | ||
| Key Features | High fluorescence intensity, good photostability. | ||
| PEG7 Linker | Composition | 7 repeating ethylene glycol units. | |
| Function | Increases hydrophilicity, reduces steric hindrance, improves solubility. | ||
| TCO (trans-cyclooctene) | Reaction | Inverse-electron-demand Diels-Alder (IEDDA) with tetrazine. | |
| Key Features | High reaction rate, bioorthogonal, copper-free. |
Experimental Protocols
Materials
-
Cells expressing the tetrazine-modified surface protein of interest
-
This compound (stored at -20°C, protected from light)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
-
Fetal Bovine Serum (FBS) (optional, for blocking)
-
1.5 mL microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC)
Protocol 1: General Cell Surface Protein Labeling
This protocol provides a general guideline for labeling cell surface proteins on adherent or suspension cells. Optimization of cell number, antibody/ligand concentration, and dye concentration may be required for specific cell types and experimental setups.
-
Cell Preparation:
-
For adherent cells, grow cells on coverslips or in imaging dishes to the desired confluency.
-
For suspension cells, culture cells to the desired density. On the day of the experiment, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes) and wash once with ice-cold PBS.
-
-
Tetrazine Labeling of the Target Protein:
-
Incubate cells with the tetrazine-conjugated antibody or ligand targeting the protein of interest according to the manufacturer's recommendations. This step is typically performed in a suitable buffer (e.g., PBS with 1% BSA) for 30-60 minutes at 4°C to prevent internalization.
-
Wash the cells three times with ice-cold PBS to remove any unbound tetrazine-conjugated antibody or ligand.
-
-
This compound Labeling:
-
Prepare a working solution of this compound in a suitable buffer (e.g., PBS). The final concentration may range from 1 to 10 µM. It is recommended to perform a concentration titration to determine the optimal concentration for your specific application.
-
Add the this compound solution to the cells.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
Wash the cells three times with PBS to remove excess dye.
-
-
Imaging:
-
Replace the wash buffer with fresh cell culture medium or an appropriate imaging buffer.
-
Image the cells using a fluorescence microscope equipped with a laser line for excitation around 550 nm (e.g., 532 nm) and a TRITC filter set for emission detection.
-
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: TCO-Tetrazine ligation reaction on the cell surface.
Troubleshooting
-
High Background:
-
Ensure thorough washing after both the tetrazine-conjugate and this compound incubation steps.
-
Decrease the concentration of this compound.
-
Include a blocking step with BSA or FBS before adding the tetrazine-conjugate.
-
-
Low Signal:
-
Increase the concentration of the tetrazine-conjugated antibody/ligand.
-
Increase the concentration of this compound.
-
Optimize incubation times for both labeling steps.
-
Ensure the fluorescence microscope settings are optimal for Cy3 detection.
-
-
Cell Viability Issues:
-
Minimize the duration of labeling steps.
-
Ensure all buffers are at the correct temperature and pH.
-
Confirm that the tetrazine-conjugate and this compound are not cytotoxic at the concentrations used. The TCO-tetrazine reaction is generally considered biocompatible.
-
The use of this compound in conjunction with tetrazine-modified targeting molecules provides a highly specific and efficient method for labeling cell surface proteins on live cells. The bioorthogonal nature of the TCO-tetrazine ligation ensures minimal off-target effects, while the properties of the Cy3 dye and PEG linker contribute to bright and stable fluorescent signals. This protocol offers a versatile platform for a wide range of applications in cellular imaging and analysis.
References
Tracking Receptor Internalization Using Cy3-PEG7-TCO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for tracking receptor internalization in live cells using the fluorescent probe Cy3-PEG7-TCO. This method leverages the highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction, commonly known as "click chemistry," between a trans-cyclooctene (TCO) group and a tetrazine-modified target.[1][2] By labeling a receptor of interest with a tetrazine moiety and introducing the this compound probe, researchers can specifically visualize and quantify the dynamic process of receptor internalization. This technique is particularly valuable for studying receptor biology, drug screening, and understanding the mechanisms of action for antibody-drug conjugates (ADCs).[3][4]
Introduction
Receptor internalization is a fundamental cellular process that regulates signal transduction, nutrient uptake, and drug delivery. The ability to monitor this process in real-time provides critical insights into cellular physiology and pharmacology. Bioorthogonal chemistry, particularly the TCO-tetrazine ligation, offers a powerful tool for this purpose due to its rapid kinetics, high specificity, and biocompatibility, as it proceeds efficiently in aqueous environments without the need for cytotoxic catalysts.
The this compound probe consists of a bright and photostable Cyanine3 (Cy3) fluorophore, a polyethylene glycol (PEG7) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO group. When a cell-surface receptor is tagged with a tetrazine derivative, the subsequent addition of this compound results in a stable, covalent fluorescent label on the receptor, allowing for its visualization and tracking as it moves from the cell surface into intracellular compartments.
Principle of the Assay
The experimental approach involves two key steps:
-
Receptor Modification: The cell-surface receptor of interest is first modified to incorporate a tetrazine group. This can be achieved through several methods, including:
-
Genetic Code Expansion: Site-specific incorporation of an unnatural amino acid containing a tetrazine moiety into the receptor protein.
-
Enzymatic Labeling: Using enzymes like sortase or lipoic acid ligase to attach a tetrazine-containing peptide or small molecule to the receptor.
-
Antibody-Based Labeling: Employing a primary antibody that binds to the receptor, followed by a secondary antibody or a protein A/G conjugate that is chemically modified with a tetrazine group.
-
-
Fluorescent Labeling and Tracking: Once the receptor is tetrazine-modified, this compound is added to the cell culture medium. The TCO group on the probe rapidly and specifically reacts with the tetrazine on the receptor, forming a stable covalent bond and rendering the receptor fluorescent. The internalization of the now-fluorescent receptor can be monitored over time using live-cell imaging techniques such as confocal microscopy or high-content imaging systems.
Experimental Workflow
The overall workflow for a receptor internalization assay using this compound is depicted below.
Protocols
Protocol 1: Labeling of Tetrazine-Modified Receptors with this compound
This protocol describes the general procedure for labeling cells expressing tetrazine-modified surface receptors.
Materials:
-
Cells expressing the tetrazine-modified receptor of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound (e.g., from a 1 mM stock solution in DMSO)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)
Procedure:
-
Cell Preparation: Plate the cells in a suitable imaging dish (e.g., glass-bottom 96-well plate or chambered coverglass) and culture until they reach the desired confluency (typically 60-80%).
-
Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging buffer. The optimal concentration should be determined empirically but typically ranges from 1-10 µM.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove serum components from the culture medium.
-
Labeling: Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes. The incubation time may need to be optimized.
-
Washing: Remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging buffer to remove any unbound probe.
-
Imaging: The cells are now ready for imaging. Proceed immediately to the internalization assay.
Protocol 2: Quantitative Receptor Internalization Assay
This protocol outlines the steps for inducing and quantifying receptor internalization using live-cell confocal microscopy.
Materials:
-
Cy3-labeled cells (from Protocol 1)
-
Live-cell imaging buffer
-
Ligand/agonist to induce receptor internalization
-
Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
Procedure:
-
Baseline Imaging (t=0): Place the imaging dish on the microscope stage. Acquire initial images of the labeled cells to establish the baseline fluorescence at the cell surface.
-
Induction of Internalization: Add the internalization-inducing agent (e.g., a specific ligand or antibody) to the cells at a pre-determined concentration.
-
Time-Lapse Imaging: Immediately begin acquiring images at regular intervals (e.g., every 2-5 minutes) for a desired duration (e.g., 60-120 minutes). It is crucial to maintain focus and cell health throughout the experiment.
-
Image Analysis: a. Define regions of interest (ROIs) for individual cells. b. For each time point, quantify the mean fluorescence intensity at the cell surface (plasma membrane) and in the intracellular compartments. c. The percentage of internalization can be calculated using the following formula: % Internalization = (Internal Fluorescence / Total Cell Fluorescence) * 100
-
Data Presentation: Plot the percentage of internalization as a function of time to determine the internalization kinetics.
Data Presentation
Quantitative data from internalization assays should be summarized in a clear and organized manner.
Table 1: Example Data for Receptor Internalization Kinetics
| Time (minutes) | Mean Surface Fluorescence (a.u.) | Mean Internal Fluorescence (a.u.) | % Internalization |
| 0 | 1500 | 50 | 3.2 |
| 5 | 1250 | 300 | 19.4 |
| 15 | 900 | 650 | 41.9 |
| 30 | 600 | 950 | 61.3 |
| 60 | 350 | 1200 | 77.4 |
Table 2: Comparison of Internalization Rates for Different Ligands
| Ligand | Concentration (nM) | Half-life of Surface Receptor (t½, min) | Max Internalization (%) |
| Ligand A | 10 | 12.5 | 85 |
| Ligand B | 10 | 28.1 | 62 |
| Control | - | >120 | <10 |
Signaling Pathway Visualization
Receptor internalization is often initiated by ligand binding, leading to the recruitment of adaptor proteins and subsequent endocytosis, primarily through clathrin-coated pits. The internalized receptor is then trafficked to early endosomes, from where it can be recycled back to the cell surface or targeted for degradation in lysosomes.
Troubleshooting
-
High Background Fluorescence:
-
Ensure thorough washing after incubation with this compound.
-
Optimize the concentration of the probe; lower concentrations may be sufficient.
-
Use a high-quality imaging medium with low autofluorescence.
-
-
No/Low Labeling:
-
Confirm the expression and surface localization of the tetrazine-modified receptor.
-
Verify the reactivity of the this compound and tetrazine reagents.
-
Increase the concentration of the probe or the incubation time.
-
-
Rapid Photobleaching:
-
Reduce laser power and exposure time during image acquisition.
-
Use an anti-fade reagent in the imaging medium.
-
Acquire images at longer intervals if the experimental design allows.
-
Conclusion
Tracking receptor internalization using this compound provides a robust and specific method for studying receptor dynamics in living cells. The bioorthogonal nature of the TCO-tetrazine reaction ensures that the labeling is highly selective with minimal perturbation to the biological system. This approach enables quantitative analysis of internalization kinetics and can be adapted for high-throughput screening, making it an invaluable tool for both basic research and drug development.
References
Application Notes and Protocols: Cy3-PEG7-TCO for Super-Resolution Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cy3-PEG7-TCO is a fluorescent probe designed for targeted labeling of biomolecules in live and fixed cells for visualization by super-resolution microscopy. This molecule combines the bright and photostable cyanine dye, Cy3, with a trans-cyclooctene (TCO) group via a polyethylene glycol (PEG) linker. This design leverages the highly efficient and specific inverse-demand Diels-Alder cycloaddition (iEDDA) reaction between TCO and a tetrazine (Tz)-modified target molecule.[1][2][3] This bioorthogonal labeling strategy allows for precise attachment of the fluorophore to a protein of interest, enabling advanced imaging techniques such as Stochastic Optical Reconstruction Microscopy (STORM) and direct STORM (dSTORM).[4][5]
The PEG7 linker enhances the water solubility and biocompatibility of the probe, minimizing non-specific binding and providing a flexible spacer between the dye and the target molecule. The Cy3 fluorophore is a well-characterized dye with excitation and emission maxima suitable for many common laser lines and filter sets. Its photoswitching properties, particularly in the presence of specific imaging buffers, make it a valuable tool for single-molecule localization microscopy (SMLM) techniques that rely on the temporal separation of individual fluorophore signals to reconstruct a super-resolved image.
These application notes provide an overview of the properties of this compound, protocols for its use in cell labeling, and its application in super-resolution microscopy.
Data Presentation
Table 1: Properties of this compound Components
| Component | Property | Value/Description | References |
| Cy3 Dye | Excitation Maximum | ~550 nm | |
| Emission Maximum | ~570 nm | ||
| Quantum Yield | Varies with environment, generally moderate to high | ||
| Photostability | Good, suitable for repeated imaging cycles in STORM | ||
| PEG7 Linker | Composition | 7 repeating units of ethylene glycol | |
| Function | Increases solubility, reduces aggregation, minimizes non-specific binding, provides spatial separation between dye and target. | ||
| TCO (trans-cyclooctene) | Reactive Partner | Tetrazine (Tz) | |
| Reaction Type | Inverse-demand Diels-Alder Cycloaddition (iEDDA) | ||
| Reaction Rate | Extremely fast (up to 10^6 M⁻¹s⁻¹) | ||
| Conditions | Bioorthogonal, occurs in aqueous buffers at physiological pH and temperature without a catalyst. |
Experimental Protocols
Protocol 1: Labeling of Tetrazine-Modified Proteins on the Cell Surface
This protocol describes the labeling of cell surface proteins that have been metabolically or genetically engineered to contain a tetrazine moiety.
Materials:
-
Cells expressing the tetrazine-modified protein of interest
-
This compound (resuspended in anhydrous DMSO to a stock concentration of 1-10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium (phenol red-free for imaging)
-
Bovine Serum Albumin (BSA) for blocking (optional)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on imaging-grade glass-bottom dishes or coverslips.
-
Washing: Gently wash the cells two to three times with pre-warmed PBS to remove residual culture medium.
-
Blocking (Optional): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30 minutes at room temperature.
-
Labeling Reaction: a. Prepare the labeling solution by diluting the this compound stock solution in phenol red-free medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. b. Remove the blocking buffer (if used) and add the labeling solution to the cells. c. Incubate for 30-60 minutes at 37°C and 5% CO₂. The incubation time may need optimization depending on the reactivity of the tetrazine-modified target.
-
Washing: Remove the labeling solution and wash the cells three to five times with pre-warmed PBS or phenol red-free medium to remove unbound probe.
-
Imaging: The cells are now ready for imaging. Proceed to the super-resolution microscopy protocol. For live-cell imaging, ensure cells are maintained in a suitable imaging buffer or medium at 37°C.
Protocol 2: Super-Resolution Imaging (dSTORM) of Labeled Cells
This protocol provides a general workflow for acquiring dSTORM images of cells labeled with this compound. The specific parameters will need to be optimized for the microscope system being used.
Materials:
-
Labeled cells on imaging-grade glass-bottom dishes or coverslips
-
dSTORM imaging buffer (e.g., a glucose oxidase and catalase oxygen scavenging system in a buffer containing a thiol like β-mercaptoethanol or cysteamine to promote photoswitching). A common recipe is:
-
50 mM Tris-HCl (pH 8.0)
-
10 mM NaCl
-
10% (w/v) glucose
-
500 µg/mL glucose oxidase
-
40 µg/mL catalase
-
10-50 mM β-mercaptoethanol (add immediately before imaging)
-
-
Super-resolution microscope equipped with appropriate lasers (e.g., ~561 nm for Cy3 excitation) and a sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
-
Microscope Setup: a. Mount the sample on the microscope stage. b. Bring the cells into focus using a low laser power to minimize photobleaching.
-
Imaging Buffer Exchange: Gently replace the cell medium or PBS with the freshly prepared dSTORM imaging buffer.
-
Image Acquisition: a. Illuminate the sample with the ~561 nm laser at a high power density to induce photoswitching of the Cy3 molecules into a dark state. b. Acquire a time-lapse series of thousands of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz). Individual Cy3 molecules will stochastic ally return to the fluorescent state and emit photons before bleaching or returning to the dark state.
-
Data Analysis: a. Process the raw image data using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will perform the following steps: i. Identify and localize the fluorescent signals from individual molecules in each frame with sub-pixel accuracy. ii. Correct for sample drift. iii. Reconstruct a super-resolved image from the coordinates of all localized molecules.
Visualizations
Caption: Experimental workflow for super-resolution imaging.
Caption: Bioorthogonal labeling via iEDDA reaction.
References
Application Notes and Protocols for Labeling Peptides with Cy3-PEG7-TCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of peptides with fluorescent dyes is crucial for a wide range of applications in biological research and drug development, including fluorescence microscopy, flow cytometry, and in vivo imaging. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) has emerged as a powerful bioorthogonal ligation strategy. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds rapidly under mild, aqueous conditions without the need for a catalyst.
This document provides a detailed protocol for the labeling of a tetrazine-modified peptide with Cy3-PEG7-TCO. The cyanine dye Cy3 is a bright and photostable fluorophore, and the polyethylene glycol (PEG) linker enhances solubility and reduces steric hindrance. This protocol is designed to be a comprehensive guide for researchers, providing a step-by-step methodology, data presentation, and a visual workflow to ensure successful and reproducible peptide labeling.
Data Presentation
The efficiency of the TCO-tetrazine ligation reaction is consistently high, often leading to near-quantitative yields. The following table summarizes representative quantitative data for the labeling of a tetrazine-modified peptide with a TCO-functionalized fluorescent probe, based on similar reported experiments.[1][2]
| Parameter | Value | Method of Analysis | Reference |
| Labeling Yield | >90% | HPLC | [1] |
| Purity of Labeled Peptide | >95% | HPLC | |
| Reaction Time | 5-15 minutes | LC-MS | |
| Confirmation of Conjugation | Observed Mass Shift | Mass Spectrometry |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling a tetrazine-modified peptide with this compound.
Materials and Reagents
-
Tetrazine-modified peptide
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Size-exclusion chromatography (SEC) column (e.g., PD-10) or HPLC system for purification
-
LC-MS system for analysis
-
Spectrophotometer
Protocol for Peptide Labeling
-
Reagent Preparation:
-
Allow the tetrazine-modified peptide and this compound to equilibrate to room temperature.
-
Prepare a stock solution of the tetrazine-modified peptide in PBS (pH 7.4) at a concentration of 1-5 mg/mL.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the tetrazine-modified peptide solution with the this compound stock solution. A slight molar excess (1.1-1.5 equivalents) of the this compound is recommended to ensure complete labeling of the peptide.
-
Gently vortex the reaction mixture to ensure homogeneity.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction is typically complete within 15 minutes due to the fast kinetics of the TCO-tetrazine ligation.
-
-
Purification of the Labeled Peptide:
-
Purify the Cy3-labeled peptide from unreacted this compound and any potential side products using either size-exclusion chromatography or reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a desalting column (e.g., PD-10) with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute the labeled peptide with PBS according to the manufacturer's instructions. The labeled peptide will elute in the initial fractions, while the smaller, unreacted dye will be retained longer.
-
-
Reverse-Phase HPLC (RP-HPLC):
-
Use a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Monitor the elution profile at both 280 nm (for the peptide) and 550 nm (for Cy3).
-
Collect the fractions containing the dual-absorbance peak corresponding to the labeled peptide.
-
-
-
-
Characterization of the Labeled Peptide:
-
Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product using LC-MS. A mass shift corresponding to the addition of the this compound moiety to the tetrazine-modified peptide should be observed.
-
Spectrophotometry: Determine the concentration of the peptide and the degree of labeling.
-
Measure the absorbance of the labeled peptide solution at 280 nm (for the peptide) and 550 nm (for Cy3).
-
The degree of labeling can be calculated using the Beer-Lambert law and the extinction coefficients of the peptide and Cy3.
-
-
-
Storage:
-
Store the purified Cy3-labeled peptide in a suitable buffer (e.g., PBS) at -20°C or -80°C, protected from light to prevent photobleaching.
-
Mandatory Visualization
Caption: Experimental workflow for labeling peptides with this compound.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Cy3-PEG7-TCO Labeling
Welcome to the technical support center for Cy3-PEG7-TCO labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the this compound and tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the this compound. A common starting point is a 1.5 to 2-fold molar excess of the tetrazine reagent.[1] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.
Q2: What are the recommended reaction buffers and pH range for the labeling reaction?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][2] The reaction is typically performed in a pH range of 6.0 to 9.0.[3] While the reaction is generally pH-insensitive, extreme pH values can affect the stability of your biomolecules.[1]
Q3: What is the ideal reaction temperature and duration?
A3: The TCO-tetrazine reaction is exceptionally fast, with second-order rate constants that can exceed 10⁶ M⁻¹s⁻¹. Reactions can often be completed at room temperature (20-25°C) within 30 to 60 minutes. For very dilute samples or less reactive tetrazine partners, the reaction time can be extended or the temperature slightly increased, but this should be optimized for your specific system to avoid degradation of reactants or products.
Q4: How should I store my this compound reagent?
A4: this compound should be stored at -20°C, protected from light. Before use, allow the vial to equilibrate to room temperature to prevent condensation, which can introduce moisture and lead to hydrolysis. For preparing stock solutions, use anhydrous, water-miscible organic solvents like DMSO or DMF.
Q5: I am observing lower fluorescence than expected after labeling. What could be the cause?
A5: Low fluorescence intensity can be due to several factors:
-
Low Labeling Efficiency: See the troubleshooting section below for potential causes and solutions.
-
Fluorescence Quenching: The fluorescence of Cy3 can be quenched by proximity to certain molecules or environmental factors. For example, guanine nucleobases can quench Cy3 fluorescence. At high concentrations, self-quenching of Cy3 can also occur.
-
Photobleaching: Cy3 is susceptible to photobleaching, so minimize exposure to light during the experiment and storage.
Troubleshooting Guide for Low Labeling Efficiency
Low or no labeling with this compound can be attributed to several factors throughout the experimental workflow. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Reagent Integrity and Preparation
| Potential Cause | Recommended Solution |
| Degradation of this compound | TCOs can be sensitive to thiols and UV light. Store the reagent properly at -20°C, protected from light. Prepare stock solutions fresh in anhydrous DMSO or DMF. |
| Degradation of Tetrazine Partner | Tetrazines can be susceptible to degradation in aqueous media, especially those with electron-withdrawing groups. Use freshly prepared solutions or reagents stored under appropriate conditions (desiccated, protected from light). |
| Incorrect Concentration of Reactants | Verify the concentrations of your stock solutions using spectrophotometry (for Cy3, the maximum absorbance is around 550 nm). |
Problem Area 2: Reaction Conditions
| Potential Cause | Recommended Solution |
| Suboptimal Stoichiometry | While a 1:1 ratio is theoretical, a slight excess (1.5-2 fold) of the tetrazine molecule can drive the reaction to completion. |
| Incorrect pH | Ensure the reaction buffer is within the optimal pH range of 6.0-9.0. |
| Presence of Competing Reactants | Ensure your buffers are free from substances that could react with TCO or tetrazine. For instance, some TCO isomers can react with thiols. |
| Steric Hindrance | If the TCO and tetrazine moieties are attached to bulky molecules, steric hindrance can slow the reaction. The PEG7 spacer in this compound is designed to minimize this, but if the issue persists, consider engineering a longer spacer on your tetrazine-modified molecule. |
| Solvent Issues | While the reaction is efficient in aqueous buffers, ensure adequate solubility of all reactants. A small percentage of an organic co-solvent like DMSO or DMF can be added, but its compatibility with your biological system must be verified. |
Problem Area 3: Purification and Analysis
| Potential Cause | Recommended Solution |
| Loss of Product during Purification | Choose a purification method appropriate for your molecule's size and properties. Size-exclusion chromatography (SEC) or dialysis are common methods for purifying labeled proteins. Be mindful of potential sample loss with each method. |
| Inefficient Removal of Unreacted this compound | Incomplete purification can lead to a high background signal, which might be misinterpreted as low labeling. Optimize your purification protocol to ensure complete removal of free dye. |
| Inappropriate Analytical Method | Use an appropriate method to confirm labeling, such as SDS-PAGE with fluorescence imaging, mass spectrometry, or UV-Vis spectroscopy to determine the degree of labeling. |
Experimental Protocols
Protocol 1: General Labeling of a Tetrazine-Modified Protein with this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Prepare your tetrazine-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
-
Labeling Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final 5-20 fold molar excess of the dye. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted this compound using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable buffer.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~552 nm (for Cy3).
-
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process and experimental workflow.
Caption: A simplified workflow for a typical this compound labeling experiment.
Caption: A decision tree for troubleshooting low this compound labeling efficiency.
References
Technical Support Center: Optimizing TCO-Tetrazine Reactions for High Yield
Welcome to the technical support center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve high-yield conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during TCO-tetrazine reactions, offering potential causes and actionable solutions to get your experiments back on track.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Degradation of NHS ester: TCO- or tetrazine-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive.[1][2][3] | - Allow the NHS ester reagent to warm to room temperature before opening the vial to prevent condensation.[1][2]- Prepare stock solutions in anhydrous DMSO or DMF immediately before use.- Discard any unused stock solution. |
| Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can result in an incomplete reaction. | - Empirically optimize the molar ratio for your specific reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended. | |
| Amine-containing buffers: Buffers like Tris or glycine will compete with your target molecule for the NHS ester. | - Use an amine-free buffer such as PBS, HEPES, or borate buffer for the labeling reaction. | |
| Low reactant concentration: Dilute solutions can lead to inefficient labeling due to competing hydrolysis of the NHS ester. | - For protein concentrations below 5 mg/mL, consider using a 20- to 50-fold molar excess of the NHS ester. | |
| Slow or Incomplete Reaction | Low reactivity of TCO/tetrazine pair: The intrinsic reactivity of the specific TCO and tetrazine derivatives used significantly impacts the reaction rate. | - Select a more reactive pairing. For instance, hydrogen-substituted tetrazines are generally more reactive than methyl-substituted ones, and strained TCOs (sTCO) exhibit faster kinetics. |
| Steric Hindrance: Bulky molecules or linkers near the reactive moieties can impede the reaction. | - Introduce a flexible spacer, such as PEG, between your molecule of interest and the TCO or tetrazine to improve accessibility. | |
| Suboptimal pH: While the TCO-tetrazine ligation is generally robust across a wide pH range, extreme pH values can affect the stability of your biomolecules. | - For most applications, a pH between 6 and 9 is suitable. For labeling with NHS esters, a pH of 7.2 to 9.0 is recommended. | |
| Side Reactions or Unexpected Products | Impure reactants: Impurities in the starting materials can lead to side reactions. | - Ensure the purity of your TCO and tetrazine reagents. Purification of reactants may be necessary. |
| Oxidation: Some molecules may be sensitive to oxygen. | - Degassing the reaction buffer can help prevent oxidation-related side products. | |
| "Click-to-Release" dead-end products: In some "click-to-release" applications, an unexpected tricyclic isomer can form, preventing the desired release. | - Be aware of the potential for dead-end product formation, which can be influenced by pH. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: While a 1:1 stoichiometry is the theoretical ideal, it is common to use a slight molar excess of one reactant to drive the reaction to completion. A starting point of a 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule is often recommended. However, the optimal ratio can vary depending on the specific reactants and should be determined empirically for your system.
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is compatible with a wide range of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice. The reaction proceeds efficiently over a pH range of 6-9. When using NHS esters for labeling, it is crucial to use amine-free buffers (e.g., PBS, HEPES, borate) at a pH of 7.2-9.0 to ensure efficient acylation and minimize hydrolysis.
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is typically performed at room temperature (20-25°C) or at 4°C. Reaction times can range from 30 minutes to 2 hours, depending on the concentration and reactivity of the ligation partners. Reactions at 4°C may require longer incubation times.
Q4: How can I monitor the progress of my TCO-tetrazine reaction?
A4: The progress of the reaction can be conveniently monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic absorbance in the visible range, typically between 510 and 550 nm.
Q5: How stable are TCO and tetrazine reagents?
A5: TCOs, especially highly strained derivatives, can be susceptible to degradation, including isomerization in the presence of thiols or under UV light. Tetrazines, particularly those with electron-withdrawing groups, can also degrade in aqueous media. It is recommended to use freshly prepared solutions and store reagents under appropriate conditions (e.g., desiccated and protected from light).
Quantitative Data on Reaction Parameters
The following tables summarize key quantitative data to aid in the optimization of your TCO-tetrazine reactions.
Table 1: Reaction Kinetics of Various TCO-Tetrazine Pairs
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Source(s) |
| General | TCO | > 800 | |
| General | TCO | 1 - 1 x 10⁶ | |
| Dipyridal tetrazine | TCO | 2000 (±400) | |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | |
| Methyl-substituted tetrazines | TCO | ~1000 | |
| 3,6-dipyridyl-s-tetrazine | d-TCO | 366,000 (±15,000) |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes | Source(s) |
| pH | 6 - 9 | For the ligation reaction. For NHS ester labeling, 7.2-9.0 is optimal. | |
| Temperature | Room Temperature or 4°C | 4°C may require longer incubation times. | |
| Duration | 30 minutes - 2 hours | Dependent on reactant concentration and reactivity. | |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | A slight excess of tetrazine is often beneficial. | |
| Solvent for Stock Solutions | Anhydrous DMSO or DMF | For NHS esters. |
Experimental Protocols
Protocol 1: General Protein Labeling with TCO-NHS Ester
-
Protein Preparation: Dissolve or buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.
-
Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester to the protein solution and incubate for 1 hour at room temperature.
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).
-
Reactant Calculation: Determine the required volumes of each protein solution to achieve the desired molar ratio (a slight excess of the tetrazine-labeled protein is often used).
-
Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature.
-
Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.
-
Storage: Store the final conjugate at 4°C until further use.
Visualized Workflows and Concepts
Caption: A general workflow for TCO-tetrazine mediated protein-protein conjugation.
Caption: A troubleshooting decision tree for low product yield in TCO-tetrazine reactions.
References
common issues with Cy3-PEG7-TCO bioconjugation and solutions
Welcome to the technical support center for Cy3-PEG7-TCO bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear solutions to common issues encountered during the inverse electron demand Diels-Alder (IEDDA) ligation between this compound and a tetrazine-modified molecule.
Frequently Asked Questions (FAQs)
Q1: What is the core principle of this compound bioconjugation?
A1: This bioconjugation method utilizes the inverse electron demand Diels-Alder (IEDDA) reaction, a type of "click chemistry". The trans-cyclooctene (TCO) group on the this compound molecule reacts specifically and rapidly with a tetrazine (Tz)-functionalized molecule (e.g., an antibody, protein, or nucleic acid). This reaction forms a stable covalent bond, effectively labeling the target molecule with the Cy3 fluorescent dye. The PEG7 linker enhances water solubility and provides spatial separation between the dye and the target molecule, which can help maintain the biomolecule's function.[1][2][3][4]
Q2: How fast is the TCO-tetrazine ligation?
A2: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions currently known.[5] The reaction kinetics are exceptional, with second-order rate constants that can range from ~800 M⁻¹s⁻¹ to over 10⁶ M⁻¹s⁻¹, depending on the specific structures of the TCO and tetrazine derivatives used. This high speed allows for efficient labeling even at low reactant concentrations.
Q3: What factors influence the speed of the TCO-tetrazine reaction?
A3: The reaction rate is primarily influenced by the electronic and steric properties of the TCO and tetrazine.
-
Electronics: Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can accelerate the reaction.
-
Sterics & Strain: Increased ring strain in the TCO molecule leads to faster kinetics. However, significant steric hindrance around the reactive TCO or tetrazine moieties can slow the reaction. The PEG7 spacer in this compound helps to mitigate some steric issues.
Q4: Is a catalyst required for the TCO-tetrazine reaction?
A4: No, a catalyst is not required. The reaction proceeds spontaneously and rapidly under a wide range of conditions, including physiological pH, temperature, and in aqueous buffers, making it highly biocompatible.
Q5: What is the stability of the this compound reagent?
A5: The TCO moiety, particularly highly strained and reactive versions, can be susceptible to isomerization to its unreactive cis-cyclooctene form, especially in the presence of thiols or during long-term storage. It is crucial to store the reagent as recommended by the manufacturer, typically cold and protected from light. Some derivatives are more stable than others.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bioconjugation of a tetrazine-modified biomolecule with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescent Signal (Low Conjugation Yield) | Degradation/Isomerization of TCO Reagent: The TCO group may have isomerized to its non-reactive cis-form due to improper storage or handling. | - Always store the this compound reagent at the recommended temperature (e.g., -20°C) and protect it from light. - Aliquot the reagent upon receipt to avoid multiple freeze-thaw cycles. - If possible, test the TCO reagent with a small molecule tetrazine control to verify its reactivity. |
| Suboptimal Reactant Concentrations: The reaction rate is dependent on the concentration of both the TCO and tetrazine. | - Increase the concentration of one or both reactants. - Use a slight molar excess (e.g., 1.1 to 2 equivalents) of the this compound relative to the tetrazine-labeled molecule. | |
| Steric Hindrance: The tetrazine moiety on the target biomolecule may be in a sterically hindered location, preventing access for the this compound. | - The PEG7 linker is designed to reduce this issue. If problems persist, consider re-engineering the position of the tetrazine on the target molecule if possible. - Increase reaction incubation time. | |
| Inaccurate Quantification of Reactants: The concentration of the tetrazine-labeled biomolecule or the this compound may be lower than calculated. | - Accurately determine the concentration of your stock solutions. For proteins, use a reliable method like A280 absorbance or a BCA assay. - Verify the degree of labeling (DOL) of your tetrazine-modified biomolecule. | |
| High Background Fluorescence | Excess Unreacted this compound: Insufficient removal of the fluorescent reagent after the conjugation reaction. | - Optimize your purification method. Size exclusion chromatography (e.g., desalting columns) or dialysis are effective for removing unconjugated dye from larger biomolecules. |
| Non-specific Binding: The Cy3 dye or the TCO-PEG linker may be binding non-specifically to other components in your sample. | - Include blocking agents (e.g., BSA) in your buffers for subsequent applications like cell staining. - Include additional washing steps in your protocol. | |
| Loss of Biomolecule Activity | Modification of Critical Residues: The tetrazine label may have been installed at a site critical for the biomolecule's function (e.g., an enzyme's active site). | - This is related to the initial tetrazine labeling step, not the TCO reaction itself. If using NHS-ester chemistry to install the tetrazine, critical lysine residues may be affected. - Consider site-specific labeling methods to install the tetrazine at a defined, non-critical location. |
| Aggregation of Conjugate: The hydrophobicity of the Cy3 dye could lead to aggregation of the final conjugate. | - The PEG7 linker significantly improves the hydrophilicity of the label, making this less common. - Ensure the final conjugate is stored in an appropriate buffer, and consider adding mild, non-ionic detergents if aggregation persists. |
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Molar Ratio (TCO:Tetrazine) | 1.1:1 to 5:1 | A slight excess of this compound is often recommended to drive the reaction to completion. The optimal ratio may need to be determined empirically. |
| Reaction pH | 6.0 - 9.0 | The TCO-tetrazine ligation is robust and proceeds efficiently across a broad pH range. |
| Reaction Temperature | 4°C to 37°C | Reaction is faster at higher temperatures. Room temperature is typically sufficient. |
| Reaction Time | 10 - 120 minutes | The reaction is very fast, often complete within 30-60 minutes at room temperature. Monitor progress if a time course is needed. |
Experimental Protocols & Workflows
Protocol: General Bioconjugation of a Tetrazine-Labeled Protein with this compound
This protocol outlines the steps for labeling a protein that has already been functionalized with a tetrazine group.
1. Reagent Preparation: a. Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Prepare a stock solution of this compound (e.g., 1-10 mM) in a high-quality, anhydrous solvent such as DMSO or DMF. c. Prepare your tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4). Amine-free buffers are essential if the tetrazine was introduced via NHS chemistry and unreacted NHS esters might still be present.
2. Bioconjugation Reaction: a. To the tetrazine-labeled protein solution, add the desired molar equivalent of the this compound stock solution. For example, add 2 µL of a 1 mM this compound stock to 100 µL of a 10 µM (0.1 mg/mL for a 100 kDa protein) protein solution for a 2-fold molar excess. b. Mix gently by pipetting or brief vortexing. c. Incubate the reaction for 30-60 minutes at room temperature, protected from light.
3. Purification: a. Remove the excess, unreacted this compound from the labeled protein conjugate. b. For proteins >20 kDa, a desalting spin column is a rapid and effective method. c. Alternatively, use dialysis against a suitable buffer (e.g., PBS) with an appropriate molecular weight cutoff (MWCO) membrane.
4. Characterization (Optional but Recommended): a. Determine the Degree of Labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (typically at 280 nm) and the Cy3 dye (at ~550 nm). b. Confirm successful conjugation using SDS-PAGE (the labeled protein will be fluorescent) or mass spectrometry.
Experimental Workflow Diagram
Troubleshooting Logic Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
Technical Support Center: Optimizing Cy3 Staining and Reducing Background Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence when using Cy3 dyes for cellular imaging.
Troubleshooting Guide
High background fluorescence can obscure specific signals, leading to inaccurate data interpretation. The following Q&A guide addresses common issues and provides actionable solutions to improve the signal-to-noise ratio in your immunofluorescence experiments involving Cy3 dyes.
Q1: My entire field of view has a high, diffuse background signal. What are the likely causes and how can I fix this?
A1: A high, diffuse background is often related to the antibodies used in the staining protocol. Here are the primary culprits and solutions:
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations can contribute to high background if they are not optimized.[1][2][3][4]
-
Solution: Perform a titration experiment to determine the optimal concentration for both your primary and secondary antibodies. Start with the manufacturer's recommended concentration and then test a range of dilutions to find the one that provides the best signal-to-noise ratio.[3]
-
-
Non-Specific Binding of the Secondary Antibody: The secondary antibody may be binding to components in your sample other than the primary antibody.
-
Solution: Run a "secondary antibody only" control (omitting the primary antibody) to see if the secondary antibody is the source of the background. If it is, consider using a pre-adsorbed secondary antibody that has been purified to remove antibodies that cross-react with serum proteins from other species.
-
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the cells or tissue can lead to antibodies adhering indiscriminately.
-
Solution: Ensure you are using an appropriate blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the species in which the secondary antibody was raised. Increase the blocking time or try a different blocking agent if the background persists. For Cy3, which is a charged dye, specialized blocking buffers can also help reduce background from charge-based interactions.
-
Q2: I'm observing punctate or granular background fluorescence. What could be causing this?
A2: Punctate or granular background often points to issues with antibody aggregates or cellular autofluorescence.
-
Antibody Aggregates: Antibodies can form aggregates during storage, which then bind to the sample and appear as bright speckles.
-
Solution: Centrifuge your primary and secondary antibody solutions at high speed (e.g., >10,000 x g) for a few minutes before use to pellet any aggregates. Use the supernatant for your staining.
-
-
Cellular Autofluorescence: Many cell types contain endogenous molecules, such as lipofuscin, that fluoresce and can be mistaken for specific signal. This is particularly common in older or metabolically active cells.
-
Solution: You can treat your samples with an autofluorescence quenching agent. Commercially available reagents like TrueBlack® or a solution of Sudan Black B are effective at reducing autofluorescence from lipofuscin. (See the detailed experimental protocol below).
-
Q3: My unstained control cells also show significant fluorescence in the Cy3 channel. What does this mean?
A3: Fluorescence in an unstained control is a clear indicator of autofluorescence. This intrinsic fluorescence can be caused by several factors:
-
Cellular Components: As mentioned above, molecules like NADH, riboflavin, and lipofuscin within the cells can fluoresce.
-
Fixation Method: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence by cross-linking proteins.
-
Solution: Consider using a different fixation method, such as methanol fixation, if it is compatible with your antigen. Alternatively, you can treat your aldehyde-fixed cells with a reducing agent like sodium borohydride to quench the fixation-induced autofluorescence.
-
Q4: How can I improve my overall signal-to-noise ratio with Cy3?
A4: Improving the signal-to-noise ratio involves both enhancing your specific signal and reducing the background.
-
Thorough Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background.
-
Solution: Increase the number and duration of your wash steps. Use a gentle wash buffer like PBS or TBS with a small amount of detergent (e.g., 0.05% Tween-20), but be mindful that detergents can affect membrane integrity.
-
-
Use an Antifade Mountant: Cy3, like all fluorophores, is susceptible to photobleaching, which can reduce your specific signal.
-
Solution: Use a high-quality antifade mounting medium to preserve your fluorescence signal during imaging.
-
-
Appropriate Imaging Settings: Incorrect microscope settings can exacerbate background noise.
-
Solution: Optimize your microscope's excitation and emission filter sets for Cy3. Adjust the exposure time and gain to maximize your signal without saturating the detector and increasing noise.
-
FAQs
Q: Are Cy3 dyes themselves prone to causing background fluorescence?
A: Cy3 dyes are generally bright and photostable. However, like other cyanine dyes, they can sometimes exhibit non-specific binding, contributing to background. This can be more pronounced in tissues with high lipid content. Using appropriate blocking buffers and thorough washing is crucial.
Q: Can I use DAPI with Cy3?
A: Yes, DAPI is a common nuclear counterstain used with Cy3. DAPI excites in the UV range and emits in the blue, which is spectrally well-separated from Cy3's excitation and emission in the green/orange-red range.
Q: How do I know if my background is from autofluorescence or non-specific antibody binding?
A: The best way to differentiate is by using proper controls. An unstained sample will reveal the level of autofluorescence. A "secondary antibody only" control will show the contribution of non-specific secondary antibody binding to the background.
Q: What is the difference between Sudan Black B and TrueBlack®?
A: Both are used to quench autofluorescence, particularly from lipofuscin. Sudan Black B is a traditional method, but it can sometimes introduce its own background in the far-red channels. TrueBlack® is a more modern commercial reagent designed to quench autofluorescence with minimal introduction of new background across multiple channels.
Quantitative Data on Background Reduction
| Method/Reagent | Target of Reduction | Reported Efficacy | Reference(s) |
| Sudan Black B | Lipofuscin Autofluorescence | 65-95% reduction in background | |
| TrueBlack® | Lipofuscin Autofluorescence | 89-93% reduction in background | |
| Sodium Borohydride | Aldehyde-induced Autofluorescence | Effective at reducing fixation-induced background | |
| Optimized Antibody Titration | Non-specific Antibody Binding | Improves Signal-to-Noise Ratio | |
| Appropriate Blocking (e.g., Normal Serum) | Non-specific Antibody Binding | Improves Signal-to-Noise Ratio |
Note: The reported efficacy can vary depending on the cell/tissue type, fixation method, and the specific experimental protocol.
Experimental Protocol: Autofluorescence Quenching with Sudan Black B
This protocol describes how to use a 0.1% Sudan Black B solution in 70% ethanol to quench autofluorescence in fixed cells prior to mounting. This is a post-immunostaining procedure.
Materials:
-
Sudan Black B powder
-
70% Ethanol
-
Phosphate Buffered Saline (PBS)
-
Staining jars
-
Mounting medium
Procedure:
-
Complete Immunostaining: Perform your entire immunofluorescence protocol, including primary and secondary antibody incubations and all wash steps.
-
Prepare Sudan Black B Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Mix well and filter the solution to remove any undissolved particles.
-
Dehydration (Optional but Recommended): Briefly rinse the slides in 50% ethanol for 5 minutes, followed by 70% ethanol for 5 minutes.
-
Sudan Black B Incubation: Immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature. The optimal incubation time may need to be determined empirically.
-
Rehydration and Washing:
-
Briefly rinse the slides in 70% ethanol to remove excess Sudan Black B.
-
Wash the slides thoroughly in PBS three times for 5 minutes each to remove any residual ethanol and unbound dye.
-
-
Mounting: Mount the coverslips onto the slides using an appropriate aqueous-based mounting medium.
-
Imaging: Proceed with imaging on a fluorescence microscope using the appropriate filter set for Cy3.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting high background fluorescence issues with Cy3 dyes.
References
Technical Support Center: Optimizing Cy3 Imaging Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their Cy3 imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Cy3?
A1: Cy3 has an excitation maximum of approximately 550-555 nm and an emission maximum of around 570 nm.[1][2][3][4][5] It is efficiently excited by the 532 nm laser line and can be visualized using standard TRITC (tetramethylrhodamine) filter sets.
Q2: My Cy3 signal is weak. What are the common causes?
A2: Weak Cy3 signal can stem from several factors:
-
Low Antibody Concentration: The primary or secondary antibody concentration may be too low for effective target detection.
-
Suboptimal Antibody Incubation: Incubation times and temperatures that are too short or too low can lead to insufficient binding.
-
Photobleaching: Cy3 is susceptible to photobleaching, especially with prolonged exposure to intense light.
-
Incorrect Filter Sets: Mismatched excitation and emission filters on the microscope will result in poor signal detection.
-
Low Target Abundance: The protein or nucleic acid of interest may be expressed at very low levels in your sample.
Q3: I'm observing high background in my Cy3 images. What can I do to reduce it?
A3: High background can obscure your specific signal. Here are some strategies to minimize it:
-
Optimize Antibody Concentrations: Titrate your primary and secondary antibodies to find the concentration that maximizes signal while minimizing non-specific binding.
-
Improve Washing Steps: Increase the number and/or duration of wash steps after antibody incubations to remove unbound antibodies.
-
Use a Blocking Solution: Employ a suitable blocking buffer (e.g., 5% normal serum in PBS with 0.3% Triton X-100) to reduce non-specific antibody binding.
-
Address Autofluorescence: Tissues and cells can have endogenous fluorescence. Use autofluorescence quenching techniques or choose fluorophores in the far-red spectrum to avoid this.
Q4: How can I increase the photostability of Cy3?
A4: To minimize photobleaching, you can:
-
Use a mounting medium containing an antifade reagent.
-
Minimize the exposure time and intensity of the excitation light.
-
Consider using more photostable alternatives like Alexa Fluor 555 if photobleaching is a significant issue in your experiments.
Q5: What are some brighter alternatives to Cy3?
A5: For applications requiring a brighter signal, consider using Alexa Fluor 555. It is generally more fluorescent and more photostable than Cy3.
Troubleshooting Guides
Issue 1: Weak or No Cy3 Signal
This guide provides a systematic approach to diagnosing and resolving issues of low fluorescence intensity.
dot
Caption: Troubleshooting workflow for weak or no Cy3 signal.
Issue 2: High Background Fluorescence
Follow these steps to identify and mitigate the sources of high background in your Cy3 imaging.
dot
Caption: Troubleshooting workflow for high background fluorescence.
Data Presentation
Table 1: Spectral Properties of Cy3 and Common Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Cy3 | 550 - 555 | 568 - 570 | 150,000 | 0.15 - 0.24 |
| Alexa Fluor 555 | 556 | 573 | 150,000 | ~0.1 |
| DyLight 549 | 550 | 568 | 150,000 | Not widely reported |
Data compiled from multiple sources. Quantum yield can be highly dependent on the local environment.
Experimental Protocols
Protocol 1: Standard Immunofluorescence (IF) Staining with Cy3 Secondary Antibody
This protocol provides a general workflow for indirect immunofluorescence staining.
dot
Caption: Standard immunofluorescence staining workflow.
Methodology:
-
Cell/Tissue Preparation: Grow cells on coverslips or prepare tissue sections.
-
Fixation: Fix samples with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: If targeting an intracellular antigen, permeabilize with 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
Blocking: Block non-specific binding by incubating with 5% normal serum (from the same species as the secondary antibody) in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary antibody, diluted in blocking buffer, overnight at 4°C. The optimal dilution should be determined by titration.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a Cy3-conjugated secondary antibody, diluted in blocking buffer, for 1-2 hours at room temperature, protected from light.
-
Washing: Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): Counterstain nuclei with DAPI or Hoechst.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with appropriate filters for Cy3.
Protocol 2: Fluorescence In Situ Hybridization (FISH) with Cy3-labeled Probes
This protocol outlines the key steps for performing FISH with a Cy3-labeled probe.
dot
Caption: Fluorescence in situ hybridization (FISH) workflow.
Methodology:
-
Sample Preparation: Prepare metaphase chromosome spreads or interphase nuclei on microscope slides.
-
Denaturation: Denature the chromosomal DNA in a 70% formamide/2x SSC solution at 70-75°C for 2-5 minutes. Denature the Cy3-labeled probe separately according to the manufacturer's instructions.
-
Hybridization: Apply the denatured probe to the denatured slide, cover with a coverslip, and seal. Incubate overnight at 37°C in a humidified chamber.
-
Post-Hybridization Washes: Perform a series of stringent washes to remove non-specifically bound probes. This typically involves washing in solutions of formamide and SSC at specific temperatures (e.g., 50% formamide/2x SSC at 45°C).
-
Counterstaining: Counterstain the DNA with DAPI.
-
Mounting and Imaging: Mount with an antifade medium and visualize using a fluorescence microscope with appropriate filter sets for Cy3 and DAPI.
Protocol 3: Signal Amplification using Tyramide Signal Amplification (TSA)
For detecting low-abundance targets, TSA can significantly enhance the Cy3 signal.
Methodology:
This protocol follows a standard immunofluorescence procedure up to the secondary antibody step.
-
Primary Antibody Incubation: Follow steps 1-7 of the standard IF protocol.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Washing: Wash thoroughly with PBS.
-
Tyramide-Cy3 Reaction: Incubate with the Tyramide-Cy3 reagent according to the manufacturer's protocol. This reaction deposits a high density of Cy3 molecules at the site of the HRP-conjugated antibody.
-
Washing: Wash to remove excess tyramide reagent.
-
Counterstaining and Mounting: Proceed with counterstaining and mounting as in the standard IF protocol.
References
preventing non-specific binding of Cy3-PEG7-TCO
This guide provides troubleshooting advice and answers to frequently asked questions regarding non-specific binding of Cy3-PEG7-TCO. It is intended for researchers, scientists, and drug development professionals utilizing this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with this compound?
Non-specific binding of this compound can arise from several factors related to its molecular structure and the experimental environment.
-
Hydrophobic Interactions: The trans-cyclooctene (TCO) group is inherently hydrophobic, which can lead to its non-specific association with hydrophobic regions of proteins or cell membranes.[1][2] Similarly, the Cy3 dye itself can participate in hydrophobic and electrostatic interactions, contributing to background signal.
-
Dye-Mediated Binding: Cyanine dyes, including Cy3, have been known to exhibit non-specific binding to certain cell types, such as monocytes and macrophages, potentially through interactions with receptors like Fcγ1 (CD64).[3]
-
Insufficient Blocking: Failure to adequately block non-specific binding sites on cells, tissues, or other substrates is a common cause of high background.[4] Inadequate blocking allows the probe to adhere to surfaces indiscriminately.
-
Inadequate Washing: Insufficient or overly gentle washing steps may not effectively remove all unbound or weakly bound probes, leading to a higher background signal.[5]
-
Probe Concentration: Using a concentration of this compound that is too high can saturate the specific binding sites and increase the likelihood of non-specific interactions.
Q2: How can I effectively block non-specific binding sites in my experiment?
Blocking is a critical step to minimize background signal. The choice of blocking agent depends on the experimental system (e.g., cell culture, tissue sections, Western blotting).
-
Protein-Based Blockers: Solutions containing proteins like Bovine Serum Albumin (BSA) or non-fat dry milk are commonly used to saturate non-specific binding sites. A 1-5% solution in a buffered saline solution (like PBS or TBS) is typical. For applications involving phosphoproteins, casein-based blockers are often recommended.
-
Commercially Available Buffers: Several proprietary blocking buffers are available that are optimized to reduce dye-mediated and other non-specific interactions. Some are protein-free, which can help avoid cross-reactivity with antibodies.
-
PEG Linkers: The inclusion of a hydrophilic polyethylene glycol (PEG) linker, such as the PEG7 in your probe, is a design feature intended to increase hydrophilicity and reduce non-specific binding by shielding the hydrophobic TCO core. However, additional blocking is still necessary.
Q3: What is the optimal washing protocol to reduce background fluorescence?
A stringent washing protocol is essential to remove unbound probe.
-
Multiple Washes: Perform at least 2-3 washes after the labeling step.
-
Buffer Composition: Use a buffered saline solution like PBS. Adding a non-ionic detergent, such as Tween-20 (typically 0.05-0.1%), can help disrupt weak, non-specific interactions.
-
Incubation Time and Agitation: Each wash step should be performed with gentle agitation for at least 5 minutes to ensure efficient removal of the unbound probe.
-
High Salt Concentration: For persistent background issues, increasing the salt concentration of the wash buffer (e.g., PBS with 1 M NaCl) can help disrupt electrostatic interactions.
Q4: Can my experimental setup contribute to high background?
Yes, various components of your experimental setup can be sources of background fluorescence.
-
Vessels: Plastic-bottom dishes used for cell culture can be highly fluorescent. Switching to glass-bottom dishes or specialized imaging plates with low autofluorescence is recommended.
-
Media: Phenol red, a common component of cell culture media, is fluorescent. For live-cell imaging, it is best to switch to a phenol red-free medium or an optically clear buffered saline solution before imaging.
-
Autofluorescence: The sample itself can be a source of background signal (autofluorescence), especially from components like NADH, flavins, or lipofuscin in tissues. This can sometimes be mitigated by photobleaching the sample before staining or by using fluorophores in the far-red or near-infrared spectrum.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High, uniform background fluorescence | 1. Incomplete blocking.2. Probe concentration is too high.3. Inadequate washing. | 1. Increase blocking incubation time to 1-2 hours at room temperature or overnight at 4°C. Try a different blocking agent (see table below).2. Perform a titration to determine the optimal, lowest effective concentration of this compound.3. Increase the number of wash steps and/or the duration of each wash. Add Tween-20 to the wash buffer. |
| Punctate, non-specific staining | 1. Probe aggregation.2. Hydrophobic interactions with cellular components.3. Dye-mediated binding to specific cell types (e.g., macrophages). | 1. Centrifuge the this compound solution at high speed before use to pellet any aggregates.2. Increase the detergent concentration in your blocking and washing buffers.3. Use a specialized blocking buffer designed to prevent cyanine dye binding. |
| Weak specific signal and high signal-to-noise ratio | 1. Suboptimal probe concentration.2. Inefficient TCO-tetrazine ligation.3. Photobleaching. | 1. Optimize the probe concentration; too low a concentration will result in a weak signal.2. Ensure the tetrazine-modified component is fully reactive. Check pH and buffer conditions for the click reaction.3. Minimize exposure to excitation light. Use an antifade mounting medium if applicable. |
Data Summary
Effectiveness of Common Blocking Agents
The following table provides a summary of commonly used blocking agents and their typical performance in reducing non-specific binding. Efficacy can be system-dependent.
| Blocking Agent | Typical Concentration | Pros | Cons |
| Bovine Serum Albumin (BSA) | 1-5% in PBS/TBS | Highly purified, provides consistent blocking. | Can have lot-to-lot variability; may contain contaminating IgGs. |
| Non-fat Dry Milk | 3-5% in PBS/TBS | Inexpensive and widely available. | Contains phosphoproteins and biotin, which can interfere with certain assays. |
| Normal Serum | 5-10% in PBS/TBS | Blocks non-specific binding via Fc receptors. | Must be from the same species as the secondary antibody to prevent cross-reactivity. |
| Commercial Protein-Free Blockers | Varies by manufacturer | Eliminates cross-reactivity issues with protein-based blockers. | Can be more expensive. |
Experimental Protocols
Protocol 1: General Blocking and Staining Procedure for Cultured Cells
-
Preparation: Grow cells on glass-bottom dishes suitable for imaging.
-
Washing: Gently wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Fixation (Optional): If the protocol requires fixed cells, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization (Optional): If targeting intracellular molecules, permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Blocking: Prepare a blocking buffer (e.g., 3% BSA in PBS). Add enough buffer to completely cover the cells and incubate for 1-2 hours at room temperature with gentle agitation.
-
Labeling: Dilute the this compound probe to the predetermined optimal concentration in a fresh aliquot of blocking buffer. Remove the blocking buffer from the cells and add the probe solution.
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Washing: Proceed to the Stringent Washing Protocol (Protocol 2).
-
Imaging: After washing, add phenol red-free medium or an imaging buffer to the cells and proceed with fluorescence microscopy.
Protocol 2: Stringent Washing Protocol
-
Initial Wash: After incubation with the probe, remove the labeling solution and wash the sample two times with PBS containing 0.1% Tween-20 (PBST).
-
Main Washes: Perform three additional washes with PBST, incubating each for 5-10 minutes at room temperature on an orbital shaker.
-
Final Rinse: Perform a final rinse with PBS to remove any residual detergent before imaging.
Visualizations
Caption: Experimental workflow for minimizing non-specific binding.
Caption: Diagram of specific vs. non-specific binding mechanisms.
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computationally guided discovery of a reactive, hydrophilic trans-5-oxocene dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Cy3-PEG7-TCO for In Vivo Imaging
Welcome to the technical support center for Cy3-PEG7-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your in vivo imaging experiments.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during in vivo imaging experiments with this compound.
Problem 1: Low or No Fluorescent Signal
A weak or absent fluorescent signal is a common challenge in in vivo imaging. The following guide will help you identify and address the potential causes.
Troubleshooting Workflow for Low Signal
Caption: Troubleshooting workflow for low or no signal.
| Potential Cause | Recommended Solution |
| TCO Isomerization | The trans-cyclooctene (TCO) moiety can isomerize to the less reactive cis-conformer, especially in the presence of thiols or copper-containing proteins in vivo[1][2]. Store this compound at -20°C in the dark and prepare solutions fresh for each experiment. |
| Cy3 Photobleaching | Cy3 is susceptible to photobleaching upon prolonged exposure to excitation light[3][4][5]. Minimize light exposure during preparation and imaging. Use appropriate neutral density filters and the shortest possible exposure times. |
| Inefficient Click Reaction | The in vivo concentration of the tetrazine-modified target and the this compound may be too low for an efficient reaction. Optimize the pre-targeting interval to ensure maximum accumulation of the tetrazine-labeled component at the target site before injecting the TCO probe. |
| Suboptimal Biodistribution | The PEG7 linker influences the pharmacokinetic profile. Rapid clearance may prevent sufficient accumulation at the target site. Consider adjusting the dose or the timing of imaging. |
| Incorrect Imaging Parameters | Ensure the excitation and emission filters on your imaging system are appropriate for Cy3 (Excitation max ~550 nm, Emission max ~570 nm). Verify the laser power and detector settings are optimized for signal detection. |
Problem 2: High Background Signal / Low Signal-to-Noise Ratio (SNR)
High background fluorescence can obscure the specific signal from your target, leading to poor image contrast and difficulty in quantification.
Troubleshooting Workflow for High Background
Caption: Troubleshooting workflow for high background signal.
| Potential Cause | Recommended Solution |
| Non-specific Binding/Aggregation | The Cy3 dye can contribute to non-specific binding due to its hydrophobic nature. The PEG7 linker is designed to improve solubility, but aggregation can still occur at high concentrations. Ensure the probe is fully dissolved before injection. Consider including a negative control group that receives a non-targeting tetrazine to assess non-specific uptake. |
| Insufficient Clearance | If imaging is performed too soon after injection of this compound, a high background signal from the probe circulating in the vasculature may be observed. Increase the time interval between probe injection and imaging to allow for clearance of unbound probe. |
| Tissue Autofluorescence | Certain tissues, such as the liver and gastrointestinal tract, exhibit significant autofluorescence in the visible spectrum. To mitigate this, acquire images of a control animal that has not been injected with the fluorescent probe to establish a baseline. If your imaging system supports it, use spectral unmixing to differentiate the Cy3 signal from the autofluorescence background. |
| Suboptimal Pre-targeting Interval | If the tetrazine-labeled targeting molecule has not sufficiently cleared from non-target tissues before the injection of this compound, this can lead to off-target "click" reactions and high background. Optimize the pre-targeting time to maximize the target-to-background ratio of the primary agent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pre-targeting time window when using this compound?
A1: The optimal pre-targeting time window is highly dependent on the pharmacokinetics of the tetrazine-labeled targeting molecule (e.g., an antibody). Generally, for antibody-based pre-targeting, a delay of 24 to 72 hours between the injection of the antibody-tetrazine conjugate and the this compound is recommended to allow for clearance of the unbound antibody from circulation. It is crucial to empirically determine the optimal time for your specific antibody and animal model.
Q2: How does the PEG7 linker affect the in vivo performance of the probe?
A2: The polyethylene glycol (PEG) linker serves several important functions. It increases the hydrophilicity of the molecule, which can reduce aggregation and non-specific binding. The PEG linker can also influence the pharmacokinetic properties, such as circulation half-life. The length of the PEG chain is a critical parameter; a PEG7 linker provides a balance between improved solubility and maintaining a relatively small molecular size for efficient diffusion and clearance. However, for some applications, a longer or shorter PEG chain might be more suitable.
Q3: Is Cy3 the best fluorophore for in vivo imaging with a TCO probe?
A3: The choice of fluorophore depends on the specific requirements of the experiment. Cy3 is a bright and well-characterized fluorophore, but it has some limitations for deep-tissue in vivo imaging due to higher tissue autofluorescence and light scattering at its emission wavelength compared to near-infrared (NIR) dyes like Cy5 or Cy7. For superficial targets or in smaller animals, Cy3 can provide excellent signal. If deep tissue imaging is required, a TCO probe conjugated to a NIR fluorophore may yield a better signal-to-noise ratio.
Q4: How can I confirm the stability of this compound before my in vivo experiment?
A4: To confirm the stability and reactivity of your this compound, you can perform a simple in vitro click reaction. Incubate a small amount of your probe with a tetrazine-containing molecule and analyze the reaction product by HPLC or mass spectrometry. To assess stability in a biologically relevant medium, you can incubate the probe in serum at 37°C for a defined period and then test its reactivity.
Q5: What are the key parameters to include in an in vivo imaging protocol using this compound?
A5: A comprehensive protocol should include details on animal model and handling, preparation and administration of the tetrazine-labeled targeting agent and the this compound probe (dose, route of administration), the pre-targeting interval, anesthesia, imaging system parameters (excitation/emission filters, exposure time, binning), and image analysis procedures (region of interest analysis, background subtraction).
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the components of this compound. Note that specific in vivo performance data for the complete this compound molecule is limited in publicly available literature and will be dependent on the specific experimental setup.
Table 1: Spectral Properties of Cy3
| Parameter | Value |
| Excitation Maximum (λex) | ~550 nm |
| Emission Maximum (λem) | ~570 nm |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.15 (in aqueous buffer) |
Table 2: TCO-Tetrazine Reaction Kinetics
| Reaction Partners | Second-Order Rate Constant (k₂) | Conditions | Reference |
| TCO - Tetrazine | > 10³ M⁻¹s⁻¹ | Aqueous buffer, 37°C | |
| Optimized TCO - Tetrazine | Up to 10⁶ M⁻¹s⁻¹ | Aqueous buffer, 37°C |
Experimental Protocols
Protocol 1: General Procedure for Pre-targeted In Vivo Imaging
This protocol provides a general framework for a pre-targeted imaging experiment. Specific details should be optimized for your experimental model.
Experimental Workflow for Pre-targeted Imaging
Caption: General workflow for a pre-targeted in vivo imaging experiment.
-
Preparation of Reagents:
-
Dissolve the tetrazine-labeled targeting molecule in a sterile, biocompatible buffer (e.g., PBS) to the desired concentration.
-
Dissolve this compound in a sterile, biocompatible buffer immediately before use. Protect from light.
-
-
Animal Preparation:
-
Acclimatize animals to the experimental conditions.
-
If using a tumor model, ensure tumors have reached the desired size.
-
-
Administration of Targeting Agent:
-
Inject the tetrazine-labeled targeting molecule via the desired route (e.g., intravenously).
-
-
Pre-targeting Interval:
-
Allow for an appropriate incubation period (e.g., 24-72 hours) for the targeting molecule to accumulate at the target site and for unbound molecules to clear from circulation.
-
-
Administration of this compound:
-
Inject the freshly prepared this compound solution.
-
-
Imaging Interval:
-
Allow for a short incubation period (e.g., 1-4 hours) for the in vivo click reaction to occur and for unbound this compound to clear.
-
-
In Vivo Imaging:
-
Anesthetize the animal according to your institution's approved protocols.
-
Place the animal in the imaging system.
-
Acquire images using the appropriate settings for Cy3 (excitation ~550 nm, emission ~570 nm).
-
Include a control group of animals that did not receive the fluorescent probe to assess autofluorescence.
-
-
Image Analysis:
-
Use the imaging software to draw regions of interest (ROIs) over the target tissue and a background region.
-
Quantify the fluorescence intensity and calculate the signal-to-noise ratio.
-
Protocol 2: Quality Control of this compound
-
Spectrophotometric Analysis:
-
Dissolve a small, known amount of this compound in a suitable solvent (e.g., DMSO or PBS).
-
Measure the absorbance spectrum to confirm the characteristic absorbance peak of Cy3 at ~550 nm.
-
Use the molar extinction coefficient of Cy3 (ε ≈ 150,000 cm⁻¹M⁻¹) to verify the concentration.
-
-
In Vitro Click Reaction:
-
Prepare a solution of a tetrazine-containing molecule in a reaction buffer (e.g., PBS, pH 7.4).
-
Add a molar excess of this compound.
-
Incubate at room temperature for 30-60 minutes.
-
Analyze the reaction mixture by HPLC or LC-MS to confirm the formation of the product and the consumption of the starting materials. This will verify the reactivity of the TCO moiety.
-
References
- 1. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cy3-PEG7-TCO Labeling
Welcome to the Technical Support Center for optimizing your labeling experiments using Cy3-PEG7-TCO. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for this compound labeling?
A1: this compound utilizes a bioorthogonal reaction known as inverse-electron demand Diels-Alder (iEDDA) cycloaddition.[1][2][3] The trans-cyclooctene (TCO) group on the Cy3-PEG7 molecule selectively and rapidly reacts with a tetrazine-modified target molecule to form a stable covalent bond. This reaction is a type of "click chemistry," prized for its high efficiency and specificity in complex biological environments.
Q2: What are the main benefits of using a PEG7 spacer in this reagent?
A2: The polyethylene glycol (PEG) spacer in this compound offers several advantages.[1] It increases the hydrophilicity of the molecule, which improves its solubility in aqueous buffers. The PEG spacer also reduces steric hindrance, which can be a significant factor when labeling large biomolecules. Furthermore, it can help minimize the aggregation of labeled proteins.
Q3: Is a catalyst necessary for the TCO-tetrazine reaction?
A3: No, the TCO-tetrazine ligation is a catalyst-free reaction. This is a major advantage for biological applications as it avoids the use of potentially cytotoxic copper catalysts, which are often required for other types of click chemistry.
Q4: How should I store this compound?
A4: For long-term stability, it is recommended to store this compound at -20°C, protected from light and moisture. Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH of the reaction buffer. | The TCO-tetrazine reaction is generally robust across a pH range of 6 to 9. However, the optimal pH can be application-dependent. Start with a phosphate-buffered saline (PBS) at pH 7.4. If you are first introducing the tetrazine to a protein via an NHS ester, ensure the buffer is amine-free (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) and within the optimal range for NHS ester reactivity (pH 7-9). |
| Incorrect molar ratio of reactants. | A slight molar excess of the tetrazine-containing molecule to the TCO-containing molecule (or vice versa, depending on your experimental design) is often recommended. A good starting point is a 1.05 to 1.5-fold molar excess of the reagent in higher abundance. | |
| Presence of primary amines in the buffer (for NHS ester reactions). | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, leading to significantly lower labeling efficiency. Always perform a buffer exchange into an amine-free buffer before starting the labeling reaction. | |
| Hydrolysis of NHS ester. | NHS esters are sensitive to moisture. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High Background Signal | Insufficient removal of excess dye. | Unreacted this compound can lead to high background fluorescence. Ensure thorough removal of excess dye after the labeling reaction using size-exclusion chromatography, dialysis, or a desalting column. |
| Non-specific binding of the dye. | The PEG spacer is designed to reduce non-specific binding, but it can still occur. Consider including a blocking agent, such as BSA, in your experimental steps after labeling, particularly in cell-based assays. | |
| Precipitation of Labeled Protein | Protein concentration is too high. | While higher protein concentrations can favor the labeling reaction, excessively high concentrations can lead to aggregation. A protein concentration of 1-5 mg/mL is a common starting point. |
| Suboptimal buffer conditions. | Ensure your buffer has the appropriate ionic strength and pH for your specific protein to maintain its stability throughout the labeling process. |
Data Summary Tables
Table 1: Recommended Buffer Conditions for TCO-Tetrazine Ligation
| Parameter | Recommended Range | Notes |
| pH | 6.0 - 9.0 | pH 7.4 is a common starting point. |
| Buffer Type | Phosphate-buffered saline (PBS), HEPES | Ensure the buffer is compatible with your downstream application. |
Table 2: General Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Recommendation | Notes |
| Temperature | Room Temperature (18-25°C) or 4°C | The reaction is typically fast at room temperature. Incubation at 4°C can be done overnight. |
| Duration | 30 - 120 minutes | For many applications, 30-60 minutes at room temperature is sufficient. |
| Molar Ratio | 1.05 - 1.5 fold excess of one reactant | The optimal ratio should be determined empirically for your specific system. |
Experimental Protocols
Protocol 1: Labeling a Tetrazine-Modified Protein with this compound
This protocol assumes you have a protein that has already been modified to contain a tetrazine group.
Materials:
-
Tetrazine-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Prepare Protein Solution: Ensure your tetrazine-modified protein is at a suitable concentration (e.g., 1-5 mg/mL) in the reaction buffer.
-
Initiate the Labeling Reaction: Add the desired molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Purification: Remove the unreacted this compound using a desalting column equilibrated with your desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the Cy3 dye (at ~550 nm).
Diagrams
Caption: Experimental workflow for labeling a tetrazine-modified protein with this compound.
Caption: Troubleshooting logic for low labeling efficiency in this compound experiments.
References
how to quench unreacted Cy3-PEG7-TCO in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on quenching unreacted Cy3-PEG7-TCO in experimental settings. Below you will find frequently asked questions and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench unreacted this compound?
A1: Quenching unreacted this compound is a critical step after a conjugation reaction for several reasons:
-
Preventing Non-Specific Labeling: The trans-cyclooctene (TCO) group is highly reactive towards tetrazine partners in bioorthogonal click chemistry reactions.[1][2][3][4] If left unreacted, it can bind to tetrazine-modified molecules in subsequent experimental steps, leading to non-specific signaling and inaccurate results.
-
Reducing Background Fluorescence: While the primary goal is to neutralize the reactive TCO, unreacted Cy3 fluorophores can contribute to background noise in imaging experiments. Quenching the TCO can sometimes also reduce the fluorescence of the attached dye, and subsequent purification steps are essential to remove unbound fluorescent molecules.[5]
-
Ensuring Temporal Control in Live-Cell Imaging: In live-cell experiments, quenching provides temporal control by stopping the labeling reaction at a specific time point. This allows for more precise tracking of biological processes.
Q2: What is the recommended method for quenching unreacted TCO?
A2: The most effective and widely used method for quenching unreacted TCO is to add a small molecule containing a tetrazine group. The reaction between TCO and tetrazine, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, is extremely fast and highly specific, proceeding rapidly under physiological conditions without the need for catalysts.
Q3: Can the tetrazine quencher also quench the Cy3 fluorescence?
A3: Yes, tetrazines can quench the fluorescence of nearby dyes, including cyanine dyes like Cy3. This phenomenon, where the fluorescence is diminished upon reaction, makes tetrazine-based quenching particularly advantageous as it can help reduce background signal from any unreacted this compound that is not removed during purification. The quenching is relieved once the tetrazine reacts with the TCO, leading to a "turn-on" fluorescence, which is a feature exploited in some experimental designs.
Q4: Are there alternative methods for quenching or removing unreacted this compound?
A4: Besides quenching with tetrazine, unreacted this compound is typically removed through purification methods. These include:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size, effectively removing the smaller, unreacted this compound from larger, labeled biomolecules.
-
Dialysis: This method is useful for removing small molecules from solutions of larger proteins or other macromolecules.
-
Spin Desalting Columns: These are a quick and efficient way to remove excess, small molecular weight reagents.
It is important to note that while some reagents can quench cyanine dyes, their effectiveness can be specific. For instance, the phosphine TCEP has been shown to quench Cy5 but not Cy3.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence after quenching and purification. | 1. Incomplete quenching of TCO, leading to subsequent non-specific binding of a fluorescent tetrazine probe. 2. Insufficient removal of unreacted this compound. 3. Hydrophobic interactions of the TCO group with proteins, making it less accessible for quenching. | 1. Increase the molar excess of the tetrazine quencher and/or extend the reaction time. 2. Optimize the purification method (e.g., use a desalting column with a lower molecular weight cut-off, or increase the number of dialysis buffer changes). 3. The PEG7 linker on your molecule is designed to reduce such hydrophobic interactions and improve water solubility. Ensure that your experimental conditions (e.g., buffer composition) are optimal. |
| Low signal from the intended TCO-tetrazine reaction after quenching step in a sequential labeling protocol. | The tetrazine quencher was not fully removed and is reacting with your tetrazine-labeled detection molecule. | Thoroughly purify your sample after the quenching step using methods like SEC or dialysis to remove all traces of the tetrazine quencher. |
| Variability in labeling or quenching efficiency. | 1. Isomerization of TCO to the less reactive cis-cyclooctene. 2. Degradation of the tetrazine quencher. | 1. Store TCO-containing reagents protected from light and at recommended temperatures. 2. Prepare fresh solutions of the tetrazine quencher before each use, as they can degrade in aqueous solutions over time. |
Experimental Protocol: Quenching Unreacted this compound with a Tetrazine Derivative
This protocol outlines the general steps for quenching unreacted this compound following a bioconjugation reaction.
Materials:
-
Reaction mixture containing your biomolecule labeled with this compound.
-
Tetrazine quencher (e.g., a simple, water-soluble tetrazine derivative).
-
Quenching Buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., spin desalting column, SEC column, or dialysis cassette).
Procedure:
-
Prepare the Tetrazine Quencher: Immediately before use, dissolve the tetrazine quencher in a compatible solvent (like DMSO) and then dilute to the desired concentration in the Quenching Buffer. A typical starting concentration is 10 mM.
-
Quenching Reaction: Add a 5- to 10-fold molar excess of the tetrazine quencher to your reaction mixture.
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess tetrazine quencher and the quenched this compound product using a suitable purification method. For example, a spin desalting column is effective for rapid cleanup of protein samples.
-
Characterization (Optional): The completion of the TCO-tetrazine reaction can be monitored by UV-Vis spectroscopy by observing the disappearance of the tetrazine's characteristic absorbance peak (typically between 510-540 nm).
Visualizing the Quenching Workflow
The following diagram illustrates the experimental workflow for quenching unreacted this compound.
Caption: Workflow for quenching unreacted this compound using a tetrazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO (trans-cyclooctene) Reagents for Bioconjugate Reactions | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Cy3-PEG7-TCO Labeling: A Comparative Guide to Specificity and Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for accurate experimental outcomes. This guide provides an objective comparison of Cy3-PEG7-TCO, a fluorescent probe utilizing bioorthogonal click chemistry, with conventional amine-reactive labeling methods. We present supporting data, detailed experimental protocols for validation, and visualizations to aid in the selection of the most appropriate labeling strategy.
Performance Comparison: this compound vs. Amine-Reactive Cy3
The choice of labeling reagent significantly impacts the specificity, efficiency, and overall success of bioconjugation. Below is a summary of key performance indicators for this compound, which leverages the highly specific and rapid reaction between trans-cyclooctene (TCO) and a tetrazine (Tz) partner, compared to a traditional Cy3-NHS ester that targets primary amines.
| Performance Parameter | This compound (Bioorthogonal) | Cy3-NHS Ester (Amine-Reactive) | Rationale & Supporting Data |
| Specificity | Very High | Moderate to Low | The TCO-tetrazine reaction is bioorthogonal, meaning the reactive partners do not interact with native functional groups in biological systems, leading to highly specific labeling at the desired site.[1] In contrast, NHS esters react with any accessible primary amine (lysine residues and N-terminus), which can lead to a heterogeneous population of labeled proteins. |
| Labeling Efficiency | High | Variable | The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants up to 10^5 M⁻¹s⁻¹, driving the reaction to high efficiency even at low concentrations.[1] The efficiency of NHS ester labeling is dependent on pH, reagent concentration, and the number of accessible lysine residues, which can vary significantly between proteins. |
| Reaction Kinetics | Very Fast (Click Chemistry) | Moderate | The inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine is one of the fastest bioorthogonal reactions.[2][3] Amine-reactive labeling is generally slower and requires careful optimization of reaction time. |
| Reaction Conditions | Physiological (pH 7.0-7.5) | Basic (pH 8.0-9.0) | The TCO-tetrazine reaction proceeds efficiently under mild, physiological conditions, which is crucial for maintaining the structure and function of sensitive proteins.[2] NHS ester labeling requires a basic pH to ensure the deprotonation of primary amines, which may not be optimal for all proteins. |
| Site-Specificity Control | High | Low | Labeling with this compound requires the prior introduction of a tetrazine group onto the target molecule, which can be achieved with high precision using genetic encoding of unnatural amino acids or site-specific enzymatic ligation. This allows for labeling at a single, predetermined site. NHS ester labeling targets multiple lysine residues, resulting in a lack of site-specificity. |
| Signal-to-Noise Ratio | High | Variable | The high specificity of the TCO-tetrazine ligation minimizes non-specific background fluorescence, leading to a high signal-to-noise ratio. Non-specific binding and potential for aggregation with NHS-ester labeled proteins can lead to higher background and a lower signal-to-noise ratio. |
| Influence of PEG7 Linker | Enhanced Solubility, Reduced Steric Hindrance | N/A | The polyethylene glycol (PEG) linker enhances the hydrophilicity of the Cy3 dye, which can improve the solubility of the labeled protein and reduce aggregation. The length of the PEG linker can also minimize steric hindrance between the dye and the biomolecule, potentially preserving protein function. |
Experimental Protocols for Validation
To validate the specificity and efficiency of this compound labeling, a series of experiments can be performed. Below are detailed protocols for a comparative analysis.
Protocol 1: Comparative Labeling of a Model Protein
Objective: To compare the labeling efficiency of this compound and Cy3-NHS Ester on a model protein (e.g., BSA or a specific protein of interest).
Materials:
-
Model protein with a single, site-specifically introduced tetrazine group (for TCO labeling)
-
Model protein without tetrazine modification (for NHS ester labeling)
-
This compound
-
Cy3-NHS Ester
-
Reaction Buffer (e.g., PBS, pH 7.4 for TCO; 0.1 M Sodium Bicarbonate, pH 8.5 for NHS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 for NHS)
-
Desalting columns
-
SDS-PAGE apparatus and reagents
-
Fluorescence gel imager
-
UV-Vis Spectrophotometer
Procedure:
A. This compound Labeling (Bioorthogonal)
-
Dissolve the tetrazine-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add a 5 to 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Remove excess, unreacted dye using a desalting column.
-
Measure the absorbance of the labeled protein at 280 nm (for protein concentration) and 550 nm (for Cy3 concentration).
B. Cy3-NHS Ester Labeling (Amine-Reactive)
-
Dissolve the unmodified protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of Cy3-NHS Ester in DMSO.
-
Add a 10 to 20-fold molar excess of the Cy3-NHS Ester stock solution to the protein solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted dye and quenching reagent using a desalting column.
-
Measure the absorbance of the labeled protein at 280 nm and 550 nm.
Protocol 2: SDS-PAGE Analysis for Labeling Efficiency
Objective: To visualize and quantify the labeling efficiency by SDS-PAGE.
Procedure:
-
Prepare samples of the unlabeled protein, the this compound labeled protein, and the Cy3-NHS Ester labeled protein.
-
Load equal amounts of each sample onto an SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Visualize the gel using a fluorescence imager with an excitation source and emission filter appropriate for Cy3 (Excitation/Emission: ~550/570 nm).
-
After fluorescence imaging, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.
-
Quantify the fluorescence intensity of the labeled protein bands and normalize it to the total protein amount determined by the Coomassie stain. This will provide a semi-quantitative measure of labeling efficiency.
Protocol 3: Mass Spectrometry for Specificity Verification
Objective: To confirm the site-specificity of the labeling.
Procedure:
-
Digest the labeled protein samples with a protease (e.g., trypsin).
-
Analyze the resulting peptide fragments by LC-MS/MS.
-
For the this compound labeled protein, the data should show a single peptide with a mass shift corresponding to the this compound modification at the known tetrazine incorporation site.
-
For the Cy3-NHS Ester labeled protein, the data will likely show multiple peptides with mass shifts corresponding to the Cy3 modification on various lysine residues.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for site-specific labeling using this compound.
Caption: Experimental pathway for validating labeling specificity and efficiency.
Caption: Key advantages of this compound labeling.
References
A Head-to-Head Comparison: Cy3-PEG7-TCO vs. Alexa Fluor 555 for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes is a critical determinant of experimental success in live-cell imaging. This guide provides an objective, data-driven comparison of two prominent fluorophores in the orange-red spectrum: Cy3-PEG7-TCO and Alexa Fluor 555. We will delve into their photophysical properties, labeling chemistries, and performance in live-cell applications, supported by experimental data and detailed protocols to inform your choice of reagent.
The ideal fluorescent probe for live-cell imaging should be bright, photostable, and minimally perturbing to cellular processes. Both this compound and Alexa Fluor 555 are widely utilized for their emission profiles that are well-suited for common laser lines and filter sets. However, their distinct chemistries and photophysical characteristics can lead to significant differences in experimental outcomes.
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a function of its molar extinction coefficient (how efficiently it absorbs light) and its quantum yield (how efficiently it converts absorbed light into emitted fluorescence). Photostability, the resistance to photobleaching, dictates the duration of imaging experiments.
| Property | Cy3 | Alexa Fluor 555 |
| Excitation Maximum (nm) | ~550 | ~555[1] |
| Emission Maximum (nm) | ~570 | ~565[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000 | ~150,000 |
| Quantum Yield | ~0.15 | ~0.10[3] |
| Brightness (Ext. Coeff. x QY) | ~22,500 | ~15,000 |
| Photostability | Good | Excellent[4][5] |
Note: Data for Cy3 is representative of the core fluorophore. The PEG7-TCO modification on this compound is not expected to significantly alter its core photophysical properties. Brightness is a calculated value and can vary depending on the local environment.
While Cy3 has a higher quantum yield, Alexa Fluor 555 is renowned for its superior photostability, a crucial advantage for time-lapse imaging. Furthermore, Alexa Fluor 555 conjugates are often brighter than Cy3 conjugates at high degrees of labeling due to reduced self-quenching.
Labeling Chemistries: Bioorthogonal vs. Amine-Reactive Labeling
The choice between this compound and Alexa Fluor 555 often comes down to the desired labeling strategy.
This compound utilizes bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a trans-cyclooctene (TCO). This reaction is extremely fast and highly specific, allowing for the labeling of target molecules in the complex environment of a living cell with minimal off-target effects.
Alexa Fluor 555 is typically available as an amine-reactive succinimidyl ester (SE) or as part of a protein labeling kit. This chemistry targets primary amines (e.g., on lysine residues) on proteins. While a robust and widely used method, it can be less specific than bioorthogonal approaches and may not be suitable for all proteins or for labeling in the presence of other amine-containing molecules.
Experimental Workflows
The following diagrams illustrate the generalized experimental workflows for labeling and imaging live cells with this compound and Alexa Fluor 555.
Caption: A generalized workflow for live-cell labeling using this compound via bioorthogonal chemistry.
Caption: A generalized workflow for live-cell labeling using a pre-conjugated Alexa Fluor 555 probe.
Signaling Pathways and Labeling Mechanisms
The diagrams below illustrate the chemical principles behind the labeling strategies.
Caption: The bioorthogonal reaction between this compound and a tetrazine-modified target.
Caption: The amine-reactive labeling mechanism of Alexa Fluor 555-Succinimidyl Ester.
Detailed Experimental Protocols
Protocol 1: Live-Cell Labeling with this compound via Bioorthogonal Chemistry
This protocol describes a general workflow for labeling live cells that have been engineered to express a tetrazine-modified protein of interest.
Materials:
-
Live cells expressing a tetrazine-modified protein cultured on glass-bottom dishes.
-
This compound (stock solution in anhydrous DMSO, e.g., 1 mM).
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM).
-
Fluorescence microscope with appropriate filter sets for Cy3.
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on glass-bottom dishes suitable for microscopy.
-
Staining Solution Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 1-5 µM is a good starting point, but the optimal concentration should be determined empirically.
-
Labeling: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light. The reaction is typically very fast.
-
Washing: Wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unreacted this compound.
-
Imaging: Image the cells immediately using a fluorescence microscope.
Controls:
-
Unlabeled Cells + this compound: To assess non-specific binding of the TCO probe.
-
Tetrazine-labeled Cells (no TCO): To determine the background fluorescence of the modified cells.
-
Unlabeled Cells (no Tetrazine, no TCO): To determine the autofluorescence of the cells.
Protocol 2: Live-Cell Surface Labeling with an Alexa Fluor 555-Antibody Conjugate
This protocol provides a general method for labeling cell surface proteins using an antibody conjugated to Alexa Fluor 555.
Materials:
-
Live cells cultured on glass-bottom dishes.
-
Primary antibody specific to the cell surface protein of interest.
-
Alexa Fluor® 555 Protein Labeling Kit (or a pre-conjugated Alexa Fluor 555 secondary antibody).
-
Live-cell imaging medium.
-
Wash buffer (e.g., PBS with 1% BSA).
-
Fluorescence microscope with appropriate filter sets for Alexa Fluor 555.
Procedure:
-
Antibody Conjugation (if necessary): If starting with an unconjugated primary antibody, label it with Alexa Fluor 555 using a protein labeling kit according to the manufacturer's instructions. Purify the conjugate to remove free dye.
-
Cell Preparation: Culture cells on glass-bottom dishes.
-
Blocking (Optional): To reduce non-specific binding, you can pre-incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Primary Antibody Incubation: Dilute the Alexa Fluor 555-conjugated primary antibody in live-cell imaging medium to the desired concentration (typically 1-10 µg/mL). Incubate with the cells for 30-60 minutes at 37°C or on ice to prevent receptor internalization.
-
Washing: Gently wash the cells three times with cold wash buffer to remove unbound antibody.
-
Imaging: Add fresh, pre-warmed live-cell imaging medium to the cells and image immediately.
Controls:
-
Isotype Control: Use an Alexa Fluor 555-conjugated isotype control antibody to assess non-specific binding of the antibody.
-
Unlabeled Cells: To determine cellular autofluorescence.
Conclusion and Recommendations
Both this compound and Alexa Fluor 555 are excellent fluorophores for live-cell imaging. The choice between them hinges on the specific experimental requirements.
Choose this compound for:
-
Bioorthogonal Labeling: When high specificity and minimal background are paramount.
-
Pre-targeting Applications: Where a targeting molecule is first allowed to bind, followed by the addition of the fluorescent probe.
-
Fluorogenic Labeling: In some cases, tetrazine-dye conjugates exhibit fluorescence quenching that is relieved upon reaction with TCO, leading to a "turn-on" fluorescence signal.
Choose Alexa Fluor 555 for:
-
Superior Photostability: For long-term time-lapse imaging experiments where photobleaching is a concern.
-
Brightness at High Labeling Densities: When labeling proteins with multiple fluorophores, Alexa Fluor 555 is less prone to self-quenching.
-
Standard Immunofluorescence: When using well-established antibody-based labeling protocols.
For demanding live-cell imaging applications that require extended observation times, the exceptional photostability of Alexa Fluor 555 makes it a highly advantageous choice. However, for experiments that demand the utmost specificity and are amenable to bioorthogonal labeling strategies, this compound offers a powerful and elegant solution. The ultimate decision should be guided by the specific biological question and the experimental design.
References
- 1. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 2. ulab360.com [ulab360.com]
- 3. Alexa Fluor® 555 Conjugated CST® Antibodies | Cell Signaling Technology [cellsignal.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
A Head-to-Head Comparison: Cy3-PEG7-TCO vs. DBCO-Functionalized Dyes for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for unraveling complex biological processes and developing targeted therapeutics. The advent of bioorthogonal chemistry has provided a powerful toolkit for achieving this, with the TCO-tetrazine and DBCO-azide click reactions standing out as two of the most prominent methods. This guide provides an in-depth, objective comparison of Cy3-PEG7-TCO and DBCO-functionalized dyes, supported by experimental data and detailed protocols to inform the selection of the optimal bioconjugation strategy.
The core of this comparison lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine, and the strain-promoted alkyne-azide cycloaddition (SPAAC) between a dibenzocyclooctyne (DBCO) and an azide. Both reactions offer the significant advantage of proceeding under physiological conditions without the need for cytotoxic copper catalysts, making them ideal for live-cell imaging and in vivo applications.
Quantitative Performance Comparison
To facilitate a clear and direct comparison, the following tables summarize the key quantitative performance indicators for this compound and a representative DBCO-functionalized Cy3 dye.
| Parameter | This compound | Cy3-DBCO | References |
| Reaction Chemistry | Inverse-Electron-Demand Diels-Alder (IEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | [1][2] |
| Reaction Partner | Tetrazine | Azide | [1][2] |
| Second-Order Rate Constant (k₂) | ~10³ - 10⁶ M⁻¹s⁻¹ | ~10⁻¹ - 1 M⁻¹s⁻¹ | [3] |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | |
| Emission Maximum (λem) | ~570 nm | ~570 nm | |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~150,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φf) | ~0.31 (for a comparable Cy3-DBCO) | ~0.31 |
| Property | This compound | DBCO-functionalized Dyes | References |
| Reaction Speed | Exceptionally fast, enabling rapid labeling at low concentrations. | Moderately fast, suitable for many applications but significantly slower than TCO-tetrazine. | |
| Stability | TCO moiety can be susceptible to isomerization to the unreactive cis-isomer, particularly in the presence of thiols or copper-containing proteins. More stable derivatives have been developed. | DBCO is generally stable but can react with thiols, albeit at a much slower rate than with azides. | |
| Solubility | The PEG7 linker significantly enhances aqueous solubility and reduces aggregation. | PEGylation is also commonly used to improve the solubility of DBCO dyes. | |
| Biocompatibility | Excellent; the reaction is bioorthogonal and does not require a toxic catalyst. | Excellent; copper-free click chemistry is well-suited for in vivo applications. | |
| Non-specific Binding | The hydrophilic PEG linker helps to minimize non-specific binding to proteins and cell surfaces. | Can exhibit some non-specific binding, which can be mitigated by PEGylation and optimized experimental conditions. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for in-house evaluation and comparison.
Protocol 1: Antibody Conjugation and Determination of Degree of Labeling (DOL)
This protocol describes the conjugation of a Cy3-functionalized TCO or DBCO to an antibody via primary amines (lysine residues) and the subsequent determination of the dye-to-antibody ratio.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-NHS ester or Cy3-DBCO-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate buffer (1 M, pH 8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in PBS at a concentration of 2-5 mg/mL.
-
Add 1/10th volume of 1 M sodium bicarbonate buffer to raise the pH to ~8.3.
-
-
Dye Preparation:
-
Dissolve the this compound-NHS ester or Cy3-DBCO-NHS ester in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the dye-conjugated antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect the fractions containing the antibody, which typically elute first.
-
-
DOL Calculation:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~555 nm, A₅₅₅).
-
Calculate the antibody concentration using the following formula:
-
Antibody concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.08 for Cy3) and ε_protein is the molar extinction coefficient of the antibody at 280 nm.
-
-
Calculate the dye concentration using the Beer-Lambert law:
-
Dye concentration (M) = A₅₅₅ / ε_dye
-
Where ε_dye is the molar extinction coefficient of Cy3 at 555 nm (~150,000 M⁻¹cm⁻¹).
-
-
The DOL is the molar ratio of the dye to the antibody:
-
DOL = Dye concentration / Antibody concentration
-
-
Protocol 2: Assessment of Labeling Specificity and Signal-to-Noise Ratio in Live Cells
This protocol outlines a microscopy-based method to compare the on-target labeling and signal-to-noise ratio of this compound and a Cy3-DBCO dye.
Materials:
-
Cells expressing a target protein metabolically labeled with either a tetrazine or an azide.
-
Control cells not expressing the target protein or not metabolically labeled.
-
This compound and a comparable Cy3-DBCO dye.
-
Imaging medium (e.g., phenol red-free DMEM).
-
Fluorescence microscope with appropriate filter sets for Cy3.
Procedure:
-
Cell Preparation:
-
Plate both target-expressing and control cells on imaging-compatible dishes or slides and culture overnight.
-
-
Labeling:
-
Incubate the cells with the this compound or Cy3-DBCO dye in imaging medium at a predetermined optimal concentration (e.g., 1-10 µM) for 30-60 minutes at 37°C.
-
Wash the cells three times with fresh imaging medium to remove unbound dye.
-
-
Imaging:
-
Acquire fluorescence images of both the target-expressing and control cells using identical imaging parameters (e.g., exposure time, laser power).
-
-
Data Analysis:
-
On-target Signal: In the images of target-expressing cells, quantify the mean fluorescence intensity of the labeled structures.
-
Background Signal (Noise): In the same images, measure the mean fluorescence intensity of an adjacent background region.
-
Signal-to-Noise Ratio (SNR): Calculate the SNR as: SNR = (Mean on-target signal - Mean background signal) / Standard deviation of the background.
-
Non-specific Binding: In the images of the control cells, quantify the mean fluorescence intensity. This represents the level of non-specific binding.
-
Compare the SNR and non-specific binding between the this compound and Cy3-DBCO labeled cells.
-
Visualizing the Workflow: Pre-targeted Imaging
A key application that leverages the speed and specificity of these bioorthogonal reactions is pre-targeted imaging. This strategy separates the targeting and imaging steps, improving the target-to-background signal ratio and allowing the use of short-lived radioisotopes for imaging.
Caption: Pre-targeted imaging workflow using TCO-tetrazine ligation.
Logical Comparison of Reaction Mechanisms
The fundamental difference in the reaction mechanisms of TCO-tetrazine and DBCO-azide ligations dictates their respective kinetics and potential side reactions.
Caption: Comparison of IEDDA and SPAAC reaction mechanisms.
Conclusion and Recommendations
The choice between this compound and a DBCO-functionalized dye is highly dependent on the specific experimental requirements.
This compound is the superior choice for applications demanding:
-
Extremely rapid kinetics: For in vivo imaging with short-lived isotopes or labeling of low-abundance targets, the unparalleled speed of the TCO-tetrazine reaction is a significant advantage.
-
Minimal reaction times: When rapid labeling is critical to capture dynamic cellular processes, the seconds-to-minutes timescale of the IEDDA reaction is ideal.
DBCO-functionalized dyes remain a robust and suitable option for:
-
General bioconjugation and imaging: For many standard applications where reaction times of minutes to an hour are acceptable, the stability and ease of use of DBCO reagents are advantageous.
-
Multiplexed labeling: The orthogonality of the DBCO-azide and TCO-tetrazine reactions allows for their simultaneous use in dual-labeling experiments.
Key Considerations for Both Chemistries:
-
PEGylation: The inclusion of a PEG linker, such as the PEG7 in this compound, is crucial for improving aqueous solubility, reducing non-specific binding, and potentially increasing the reactivity of the bioorthogonal handle by preventing it from burying within hydrophobic pockets of biomolecules.
-
Stability: The potential for TCO isomerization should be considered, and the use of stabilized TCO derivatives may be necessary for long-term in vivo studies. Similarly, the slower side reaction of DBCO with thiols should be taken into account in thiol-rich environments.
Ultimately, an informed decision requires careful consideration of the specific biological context, the desired labeling speed, and the potential for non-specific interactions. The data and protocols provided in this guide serve as a comprehensive resource to aid researchers in selecting the most appropriate bioorthogonal tool for their scientific endeavors.
References
Performance Evaluation of Cy3-PEG7-TCO in FRET Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of Förster Resonance Energy Transfer (FRET) studies, the selection of an appropriate fluorophore pair is critical for obtaining sensitive and reliable data. This guide provides a comprehensive comparison of Cy3-PEG7-TCO, a commonly used donor fluorophore in bioorthogonal labeling strategies, with its key alternatives: Cy3B-PEG7-TCO and Alexa Fluor 555-TCO. The inclusion of a trans-cyclooctene (TCO) moiety allows for highly specific and rapid labeling of tetrazine-modified biomolecules via the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a cornerstone of modern bioorthogonal chemistry.
This guide will delve into the key performance metrics of these fluorophores, including their photophysical properties and performance in FRET applications, supported by experimental protocols and visualizations to aid in the selection of the optimal probe for your research needs.
Quantitative Data Comparison
The performance of a FRET donor is fundamentally dictated by its photophysical properties. The following table summarizes the key metrics for Cy3, Cy3B, and Alexa Fluor 555. While data for the specific PEG7-TCO conjugates are not always available, the properties of the core fluorophores provide a strong basis for comparison.
| Property | Cy3 | Cy3B | Alexa Fluor 555 |
| Excitation Max (λex) | ~550-555 nm | ~558 nm | ~555 nm |
| Emission Max (λem) | ~570 nm | ~570 nm | ~565 nm |
| Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | ~150,000 | ~130,000 | ~155,000 |
| Quantum Yield (Φ) | ~0.15-0.31[1] | ~0.67-0.8[2][3][4][5] | ~0.1 |
| Photostability | Moderate, prone to photobleaching | Significantly higher than Cy3 | Higher than Cy3 |
Key Insights:
-
Brightness: While Cy3 has a high molar extinction coefficient, its quantum yield is relatively low. Cy3B offers a significantly higher quantum yield, making it an intrinsically brighter fluorophore. Alexa Fluor 555 also exhibits a high extinction coefficient but a lower quantum yield compared to Cy3B.
-
Photostability: Both Cy3B and Alexa Fluor 555 demonstrate superior photostability compared to Cy3, which is a critical factor for experiments requiring long acquisition times, such as single-molecule FRET or live-cell imaging.
-
FRET Efficiency: The choice of the acceptor dye is crucial for efficient FRET. All three donor fluorophores are commonly paired with acceptors like Cy5 or Alexa Fluor 647. The higher quantum yield of Cy3B can contribute to a larger Förster radius (R₀), potentially allowing for the detection of interactions over greater distances.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound for FRET Studies
This protocol outlines the steps for labeling a protein containing a tetrazine-modified unnatural amino acid with this compound.
Materials:
-
Protein of interest with a tetrazine-modified amino acid in an appropriate buffer (e.g., PBS, pH 7.4)
-
This compound (or Cy3B-PEG7-TCO / Alexa Fluor 555-TCO) dissolved in anhydrous DMSO to a stock concentration of 10 mM
-
Spin desalting columns
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the tetrazine-modified protein is purified and in an amine-free buffer. Determine the protein concentration using a spectrophotometer.
-
Labeling Reaction: Add a 5- to 10-fold molar excess of the TCO-functionalized dye to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction is typically rapid, but incubation time can be optimized.
-
Purification: Remove excess, unreacted dye using a spin desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and the excitation maximum of the dye.
Protocol 2: FRET Measurement by Acceptor Photobleaching
This protocol describes how to measure FRET efficiency between a TCO-labeled donor (e.g., this compound) and a tetrazine-labeled acceptor (e.g., Cy5-tetrazine) on interacting proteins in fixed cells.
Materials:
-
Fixed cells co-expressing the two interacting proteins, one labeled with the donor and the other with the acceptor via TCO-tetrazine ligation.
-
Fluorescence microscope with appropriate filter sets for the donor and acceptor fluorophores and a high-intensity light source for photobleaching.
Procedure:
-
Pre-bleach Imaging: Acquire an image of the donor fluorophore using the donor excitation and emission filters.
-
Acceptor Imaging: Acquire an image of the acceptor fluorophore using the acceptor excitation and emission filters.
-
Acceptor Photobleaching: Select a region of interest (ROI) and photobleach the acceptor fluorophore using a high-intensity light source at the acceptor's excitation wavelength until its fluorescence is diminished.
-
Post-bleach Imaging: Acquire a post-bleach image of the donor fluorophore using the same settings as in step 1.
-
FRET Efficiency Calculation: The FRET efficiency (E) is calculated from the increase in donor fluorescence after acceptor photobleaching:
E = 1 - (I_pre / I_post)
where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
Visualizations
Signaling Pathway: Monitoring Protein-Protein Interaction
The following diagram illustrates a generic signaling pathway where the interaction of two proteins, a kinase and its substrate, is monitored using FRET with bioorthogonal labeling.
References
A Comparative Analysis of Cyanine Dye Photostability for Advanced Fluorescence Imaging
For researchers and professionals in drug development and the broader scientific community, the choice of fluorescent probes is a pivotal decision that can dictate the success of imaging experiments. Among the arsenal of available fluorophores, cyanine dyes are a prominent class, valued for their high extinction coefficients and tunable spectral properties. However, a critical parameter that often governs their utility is photostability—the resilience of a dye to photochemical degradation under illumination. This guide provides a comparative assessment of the photostability of Cy3, with a focus on its derivatives like Cy3-PEG7-TCO, against other cyanine dyes, supported by experimental data and methodologies.
Cyanine dyes, while indispensable for many applications, are susceptible to photobleaching, an irreversible loss of fluorescence that can limit their effectiveness in long-term or high-intensity imaging modalities such as single-molecule studies and super-resolution microscopy. The photostability of these dyes is not an intrinsic constant but is heavily influenced by the local environment, including the intensity of the excitation light, oxygen concentration, and the presence of oxidizing or reducing agents.[1] Additives like Trolox or β-mercaptoethanol are often employed to mitigate photobleaching by reducing the formation of reactive oxygen species.[1]
Comparative Photostability Data
The following table summarizes the key spectral and photostability properties of Cy3 and other commonly used cyanine dyes. It is important to note that the photobleaching lifetime is highly dependent on experimental conditions such as illumination intensity and buffer composition. The data presented are representative values compiled from various sources to facilitate a comparative understanding.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Relative Photostability | Key Characteristics |
| Cy3 | ~550 | ~570 | 0.15 - 0.3 | Moderate | A widely used dye, but its fluorescence can be environmentally sensitive.[1] |
| Cy3B | ~558 | ~572 | ~0.68 | Significantly more photostable than Cy3 | An improved version of Cy3 with higher quantum yield and enhanced photostability.[2] |
| Cy5 | ~649 | ~670 | 0.20 - 0.27 | Lower than Cy3 | A popular far-red dye, though it is more prone to photobleaching than Cy3 and often requires photostabilizers.[1] |
| Cy7 | ~750 | ~773 | - | Variable | Used for near-infrared imaging; its photostability can be a limiting factor. |
| Alexa Fluor 555 | ~555 | ~565 | ~0.10 | Significantly more photostable than Cy3 | A spectrally similar alternative to Cy3 with superior photostability. |
| Alexa Fluor 647 | ~650 | ~668 | 0.33 | Significantly more photostable than Cy5 | A common replacement for Cy5 in demanding applications due to its enhanced photostability. |
Note: The photostability of this compound is expected to be comparable to that of the parent Cy3 dye, although the local environment created by the PEG linker and the TCO moiety could have minor influences.
Logical Pathway of Photobleaching
The photobleaching of cyanine dyes often proceeds through the formation of a reactive triplet state from the excited singlet state. This triplet state can then interact with molecular oxygen to produce singlet oxygen, a highly reactive species that can chemically degrade the fluorophore, leading to a loss of fluorescence.
Caption: A simplified diagram illustrating the photobleaching pathway of cyanine dyes.
Experimental Protocol for Assessing Photostability
A standardized methodology is crucial for the accurate comparison of fluorophore photostability. A common approach involves time-lapse imaging of the dye under controlled illumination and quantifying the decay of its fluorescence intensity.
Objective: To determine and compare the photobleaching lifetime of different fluorescent dyes under controlled wide-field illumination.
Materials:
-
Fluorescent dyes of interest (e.g., this compound, Cy5) conjugated to a biomolecule (e.g., antibody, oligonucleotide).
-
Microscope slides and coverslips.
-
Imaging buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4).
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for each dye, and a sensitive camera (e.g., sCMOS or EMCCD).
Procedure:
-
Sample Preparation: Immobilize the fluorescently labeled biomolecules on a microscope slide to prevent diffusion. Ensure a consistent concentration of the dye across all samples being compared.
-
Image Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Using a constant illumination intensity, acquire a time-lapse series of images. The frame rate should be chosen based on the expected rate of photobleaching.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity of the dye.
-
Correct for background fluorescence by subtracting the intensity of a region without any dye.
-
Normalize the background-corrected intensity of each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to an exponential function to determine the photobleaching lifetime (τ), which is the time it takes for the fluorescence intensity to decrease to approximately 37% of its initial value.
-
Experimental Workflow for Photostability Assessment
The following diagram outlines the general workflow for conducting a comparative photostability experiment.
References
A Head-to-Head Comparison of Bioorthogonal and Isobaric Labeling for Quantitative Proteomics: Cy3-PEG7-TCO vs. Amine-Reactive Tags
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison between bioorthogonal labeling, exemplified by Cy3-PEG7-TCO, and conventional amine-reactive isobaric tags such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We present a comprehensive overview of their performance characteristics, supported by established principles and available experimental data, to inform the selection of the most appropriate technique for your research needs.
The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, prized for its exceptional speed and specificity in complex biological systems.[1] this compound is a reagent that combines a Cy3 fluorophore for visualization, a PEG7 spacer for enhanced solubility, and a TCO group for highly efficient and specific covalent labeling of tetrazine-modified biomolecules.[1][2] This contrasts with traditional isobaric labeling reagents like TMT and iTRAQ, which target primary amines on peptides.[3][4]
Comparative Analysis of Labeling Chemistries
The selection of a labeling strategy is contingent on the specific experimental goals, the nature of the sample, and the desired analytical depth. Below is a summary of the key characteristics of this compound and amine-reactive isobaric tags.
| Feature | This compound (via TCO-Tetrazine Ligation) | Amine-Reactive Isobaric Tags (TMT, iTRAQ) |
| Target Moiety | Tetrazine-modified biomolecules | Primary amines (N-terminus and lysine side chains) |
| Specificity | Highly specific to the tetrazine handle | Broadly reactive with all primary amines |
| Reaction Kinetics | Extremely fast (up to 10^6 M⁻¹s⁻¹) | Slower, typically requiring longer incubation times |
| Bioorthogonality | High, minimal off-target reactions in biological systems | Potential for side reactions with other nucleophiles |
| Multiplexing | Dependent on the availability of distinct tetrazine-modified probes | High (up to 16-plex with TMTpro) |
| Quantitative Readout | MS1-based quantification of labeled vs. unlabeled peptides | MS2 or MS3-based quantification using reporter ions |
| Labeling Efficiency | Reported to be near-quantitative for specific proteins | High, but can be affected by peptide sequence and accessibility |
| Sample Preparation | Requires introduction of a tetrazine handle into the target | Direct labeling of tryptic peptides |
Quantitative Performance Insights
The TCO-tetrazine ligation has been shown to be highly efficient. For instance, studies have demonstrated near-quantitative labeling of proteins with TCO-containing reagents, as confirmed by mass spectrometry. In a proteomics context, the capture of a whole proteome labeled with a tetrazine tag onto TCO-functionalized beads has been reported to be between 88% and 96% efficient. This suggests that when a tetrazine handle is present, the subsequent TCO-ligation is highly effective.
In contrast, amine-reactive isobaric tags like TMT have well-characterized high labeling efficiencies, often exceeding 98% at the peptide level in complex mixtures when optimized protocols are used. However, factors such as steric hindrance around the N-terminus or lysine residues can occasionally lead to incomplete labeling of certain peptides.
A key difference lies in the quantitative strategy. TCO-based labeling typically relies on MS1-level quantification, comparing the signal intensity of the labeled peptide to its unlabeled counterpart or a stable isotope-labeled standard. Isobaric tags, on the other hand, enable multiplexed quantification at the MS2 or MS3 level by comparing the intensities of reporter ions, which can reduce the impact of co-eluting peptides and improve quantitative accuracy.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reproducible and accurate quantitative proteomics. Below are outlines of the key steps for a potential workflow using this compound for quantitative analysis and a standard protocol for isobaric labeling.
Protocol 1: Quantitative Analysis using this compound Labeling
This protocol assumes the target protein or proteome has been metabolically or chemically modified to incorporate a tetrazine-containing amino acid or tag.
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues using a suitable lysis buffer.
-
Reduce disulfide bonds with DTT or TCEP and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin.
-
-
Peptide Labeling with this compound:
-
Resuspend the purified, tetrazine-containing peptides in a reaction buffer (e.g., PBS, pH 7.4).
-
Add a 1.5 to 5-fold molar excess of this compound dissolved in DMSO.
-
Incubate for 30-60 minutes at room temperature. The reaction is typically very fast.
-
-
Sample Cleanup:
-
Remove excess reagent using a desalting spin column or C18 solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Acquire data in a data-dependent acquisition (DDA) mode, collecting both MS1 and MS2 spectra.
-
-
Data Analysis:
-
Identify peptides using a database search algorithm.
-
Quantify the relative abundance of labeled peptides by comparing the integrated peak areas of the labeled and unlabeled forms in the MS1 spectra.
-
Protocol 2: Quantitative Analysis using Amine-Reactive Isobaric Tags (TMT)
-
Protein Extraction and Digestion:
-
Extract, reduce, alkylate, and digest proteins as described in Protocol 1.
-
-
Peptide Labeling with TMT Reagents:
-
Resuspend the purified peptides in a labeling buffer (e.g., 100 mM TEAB, pH 8.5).
-
Add the appropriate TMT reagent (dissolved in anhydrous acetonitrile) to each sample.
-
Incubate for 1 hour at room temperature.
-
-
Quenching and Sample Pooling:
-
Quench the reaction with hydroxylamine.
-
Combine the labeled samples in equal proportions.
-
-
Sample Cleanup and Fractionation:
-
Desalt the pooled sample.
-
For complex samples, perform high-pH reversed-phase fractionation to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS using an instrument capable of MS3 fragmentation (e.g., an Orbitrap Tribrid).
-
Use a synchronous precursor selection (SPS)-MS3 method for accurate quantification.
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative protein abundances based on the intensities of the TMT reporter ions in the MS3 spectra.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each labeling strategy.
References
A Comparative Review of Bioorthogonal Labeling Techniques: TCO-Tetrazine Ligation in Focus
For researchers, scientists, and drug development professionals, the ability to specifically label and track biomolecules in their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for these endeavors, offering reactions that proceed with high efficiency and selectivity within living systems without interfering with endogenous biochemical processes. This guide presents a comparative overview of prominent bioorthogonal labeling techniques, with a detailed examination of the exceptionally rapid trans-Cyclooctene (TCO)-tetrazine ligation.
This guide will delve into the mechanisms, kinetics, and practical applications of key bioorthogonal reactions, including the Staudinger ligation, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), and the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine. By presenting quantitative data, detailed experimental protocols, and visual workflows, we aim to provide a comprehensive resource to inform the selection of the most suitable bioorthogonal strategy for your research needs.
A Quantitative Comparison of Leading Bioorthogonal Reactions
The efficacy of a bioorthogonal reaction is largely defined by its kinetics, biocompatibility, and the stability of the resulting conjugate. The second-order rate constant (k₂) is a critical parameter, as it dictates the speed of the reaction at given reactant concentrations. This is particularly crucial for in vivo applications where low concentrations of labeling reagents are often necessary to minimize potential toxicity. The following table summarizes the key quantitative data for the TCO-tetrazine ligation, SPAAC, and the Staudinger ligation.
| Feature | TCO-Tetrazine Ligation | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Staudinger Ligation |
| Reaction Type | Inverse-electron-demand Diels-Alder | Strain-promoted [3+2] cycloaddition | Azide-phosphine ligation |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Up to 10⁶[1][2] | 10⁻³ - 1[1][3] | ~10⁻³[3] |
| Biocompatibility | Excellent (copper-free) | Excellent (copper-free) | Good, but phosphine reagents can be prone to oxidation |
| Reaction Conditions | Physiological (aqueous, room temp.) | Physiological (aqueous, room temp.) | Physiological (aqueous, room temp.) |
| Common Reactants | trans-Cyclooctenes (TCO), Tetrazines (Tz) | Cyclooctynes (e.g., DBCO, DIBO, BCN), Azides | Triarylphosphines, Azides |
| Key Advantages | Extremely fast kinetics, high specificity | Good kinetics, stable reactants | Well-established, forms a native amide-like bond |
| Key Limitations | Some TCO derivatives can have limited stability | Slower than TCO-tetrazine ligation | Slow kinetics |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental steps is crucial for understanding and implementing these powerful techniques. The following diagrams, generated using the DOT language, illustrate the core concepts of bioorthogonal chemistry and the specific workflows for TCO-tetrazine ligation.
Detailed Experimental Protocols
To facilitate the practical application of these techniques, we provide detailed protocols for key experiments. These protocols are intended as a starting point and may require optimization for specific cell types, proteins, and experimental conditions.
Protocol 1: Metabolic Labeling of Cell Surface Glycans with Azido Sugars and SPAAC Labeling
This protocol describes the metabolic incorporation of an azido sugar into cellular glycans, followed by fluorescent labeling using a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Materials:
-
Adherent mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Azido sugar (e.g., N-azidoacetylmannosamine, ManNAz) stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cyclooctyne-fluorophore conjugate (e.g., DBCO-PEG4-Fluorophore)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Add the azido sugar to the cell culture medium to a final concentration of 25-50 µM. Include a vehicle control (DMSO alone).
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido sugar into cell surface glycans.
-
-
Cell Washing and Fixation:
-
Gently wash the cells three times with PBS to remove unincorporated azido sugar.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
If targeting intracellular molecules, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Ligation:
-
Prepare a solution of the cyclooctyne-fluorophore conjugate in PBS at a final concentration of 5-20 µM.
-
Incubate the cells with the cyclooctyne-fluorophore solution for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Staining:
-
Wash the cells three times with PBS to remove the unreacted probe.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 2: Labeling of an Antibody with TCO and Subsequent Fluorophore Ligation
This protocol outlines the two-step process of first modifying an antibody with a TCO moiety and then labeling it with a tetrazine-fluorophore.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
TCO-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting spin column or dialysis cassette
-
Tetrazine-fluorophore conjugate
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Antibody-TCO Conjugation:
-
Prepare a 1-5 mg/mL solution of the antibody in an amine-free buffer.
-
Immediately before use, prepare a 10 mM stock solution of TCO-PEG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10-20 fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.
-
Remove excess, unreacted TCO-PEG-NHS ester using a desalting spin column or dialysis.
-
-
TCO-Antibody Labeling with Tetrazine-Fluorophore:
-
Prepare the TCO-labeled antibody in the desired reaction buffer.
-
Dissolve the tetrazine-fluorophore conjugate in a compatible solvent (e.g., DMSO, water).
-
Add a 1.5-3 fold molar excess of the tetrazine-fluorophore to the TCO-labeled antibody.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The disappearance of the characteristic pink/red color of the tetrazine can be used to monitor the reaction progress.
-
The labeled antibody can be purified from excess tetrazine-fluorophore using a desalting spin column if necessary. The final conjugate is ready for use in downstream applications such as immuno-fluorescence or flow cytometry.
-
Conclusion
The field of bioorthogonal chemistry has provided researchers with an expanding array of tools to study biological processes in their native context. The TCO-tetrazine ligation stands out for its exceptionally fast reaction kinetics, making it an ideal choice for applications requiring rapid and efficient labeling, particularly in vivo where low reactant concentrations are desirable. While SPAAC offers a robust and versatile alternative with good kinetics, and the Staudinger ligation provides a classic method for forming a native-like amide bond, the unparalleled speed of the TCO-tetrazine reaction has positioned it as a leading technique in the field. The choice of the optimal bioorthogonal reaction will ultimately depend on the specific experimental requirements, including the desired reaction speed, the stability of the reactants, and the biological system under investigation. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and successfully apply these powerful chemical tools to their scientific questions.
References
A Comparative Guide to the Biocompatibility of Cy3-PEG7-TCO for Long-Term Imaging
For researchers, scientists, and drug development professionals engaged in long-term live-cell imaging, the selection of a fluorescent probe is a critical decision that extends beyond mere brightness and spectral properties. The ideal probe must be biocompatible, ensuring that it does not perturb the biological system under investigation over extended periods. This guide provides a comprehensive evaluation of the biocompatibility of Cy3-PEG7-TCO, a popular fluorescent probe for bioorthogonal labeling, and compares its expected performance with alternative fluorophores.
While direct, long-term biocompatibility data for this compound is not extensively available in peer-reviewed literature, this guide offers a framework for its evaluation based on the known properties of its constituent components: the Cy3 fluorophore, the polyethylene glycol (PEG) linker, and the trans-cyclooctene (TCO) moiety. We present comparative data for alternative fluorophores, detail essential experimental protocols for in-house validation, and provide visualizations to elucidate key concepts and workflows.
Core Components of Biocompatibility for Long-Term Imaging
The biocompatibility of a fluorescent probe for long-term imaging is a multifaceted issue that can be broken down into three key areas:
-
Cytotoxicity: The intrinsic toxicity of the probe to cells, independent of light exposure. This is a critical parameter, as even low levels of toxicity can alter cellular physiology and lead to experimental artifacts.
-
Phototoxicity: The damage induced in cells upon illumination of the fluorophore. This can be a significant concern in long-term imaging, where cells are subjected to repeated light exposure.
-
Biocompatibility of the Labeling Chemistry: The potential for the bioorthogonal reaction and its products to interfere with normal cellular processes.
Quantitative Comparison of Fluorophores
To provide a benchmark for evaluating this compound, the following table summarizes key photophysical and biocompatibility-related properties of Cy3 and two common alternatives, Alexa Fluor 555 and a representative silicon rhodamine (SiR) dye. It is important to note that these values are for the parent fluorophores and may be influenced by conjugation to PEG and TCO.
| Property | Cy3 | Alexa Fluor 555 | Silicon Rhodamine (SiR) |
| Excitation Max (nm) | ~550 | ~555 | ~650 |
| Emission Max (nm) | ~570 | ~565 | ~670 |
| Quantum Yield | ~0.15 (can be higher when conjugated) | ~0.10 | ~0.30-0.40 |
| Relative Photostability | Moderate[1][2] | High[1][2] | High |
| General Cytotoxicity | Low to moderate, can be cell-type dependent[3] | Generally low | Generally low |
Detailed Evaluation of Biocompatibility Parameters
Cytotoxicity
The cytotoxicity of this compound is influenced by all three of its components.
-
Cy3: Cyanine dyes, including Cy3, can exhibit some level of cytotoxicity, which is often dose-dependent and can vary between cell lines. The mechanism of toxicity can involve mitochondrial accumulation and disruption of cellular respiration.
-
PEG: The inclusion of a polyethylene glycol (PEG) linker is a well-established strategy to enhance the biocompatibility of fluorescent probes. PEGylation increases hydrophilicity, which can reduce non-specific binding and aggregation, thereby lowering the effective concentration of the dye that interacts with cellular components and mitigating cytotoxicity.
-
TCO: Trans-cyclooctene is a strained alkene used in bioorthogonal chemistry. While generally considered biocompatible for short-term experiments, its long-term effects at the concentrations required for effective labeling need to be carefully assessed.
Alternative Probes:
-
Alexa Fluor 555: This fluorophore is known for its excellent photostability and is generally considered to have low cytotoxicity, making it a popular choice for live-cell imaging.
-
Silicon Rhodamine (SiR) Dyes: SiR dyes are cell-permeable fluorophores that have gained popularity for long-term imaging due to their far-red spectral properties (reducing phototoxicity) and low cytotoxicity.
Phototoxicity
Phototoxicity arises from the generation of reactive oxygen species (ROS) by the excited fluorophore, which can lead to cellular damage and apoptosis.
-
Cy3: As with most fluorescent dyes, Cy3 can induce phototoxicity, especially under high-intensity and prolonged illumination. The extent of phototoxicity is dependent on the imaging conditions and the cellular environment.
-
PEG and TCO: The PEG linker and TCO moiety are not expected to directly contribute to phototoxicity.
Minimizing Phototoxicity:
To reduce phototoxicity during long-term imaging, it is crucial to use the lowest possible excitation light intensity and exposure times that still provide an adequate signal-to-noise ratio. The use of more photostable dyes, like Alexa Fluor 555, can also help as they require less intense light for visualization.
Biocompatibility of the TCO-Tetrazine Ligation
The inverse-electron-demand Diels-Alder cycloaddition between TCO and a tetrazine-functionalized molecule is a cornerstone of bioorthogonal chemistry due to its high speed and specificity in biological systems.
-
The Reaction: The TCO-tetrazine ligation is generally considered biocompatible as it does not require toxic catalysts (like copper in other click chemistry reactions) and proceeds efficiently at physiological conditions.
-
The Ligation Product: The long-term fate and potential cytotoxicity of the dihydropyridazine product formed from the TCO-tetrazine reaction within the cellular environment are not extensively studied. For long-term imaging studies, it is important to consider the potential for accumulation and any downstream effects of this ligation product.
Experimental Protocols
To enable researchers to perform their own biocompatibility assessment of this compound and other probes, we provide the following detailed experimental protocols.
Protocol 1: MTT Assay for Long-Term Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound and other fluorescent probes to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Probe Incubation: Treat the cells with a range of concentrations of this compound and other test probes. Include an untreated control. For long-term assessment, the incubation period can range from 24 to 72 hours or longer, with the medium and probe being refreshed as needed.
-
MTT Addition: After the incubation period, remove the medium containing the probes and replace it with 100 µL of fresh medium. Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assay for Photostability Assessment
This protocol allows for the quantitative comparison of the photostability of different fluorophores under controlled imaging conditions.
Materials:
-
Cells labeled with the fluorescent probes of interest
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Imaging software capable of time-lapse acquisition and intensity measurement
Procedure:
-
Sample Preparation: Prepare cell samples labeled with this compound and other probes according to your specific experimental protocol.
-
Image Acquisition:
-
Locate a field of view with labeled cells.
-
Set the imaging parameters (excitation intensity, exposure time, etc.) to be consistent across all samples.
-
Acquire a time-lapse series of images under continuous illumination. The total duration and frame interval should be chosen to capture the decay of the fluorescence signal.
-
-
Data Analysis:
-
Select a region of interest (ROI) within a labeled cell for each time series.
-
Measure the mean fluorescence intensity within the ROI for each frame.
-
Normalize the intensity values to the initial intensity (at time zero).
-
Plot the normalized intensity as a function of time.
-
Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer t₁/₂ indicates greater photostability.
-
Visualizations
To aid in the understanding of the concepts discussed in this guide, the following diagrams have been generated.
Components of the this compound probe.
MTT assay workflow for cytotoxicity assessment.
References
side-by-side comparison of Cy3 and other fluorescent dyes for protein labeling
A Researcher's Guide to Protein Labeling: Cy3 vs. Modern Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye for protein labeling is a critical decision that directly impacts experimental outcomes in applications ranging from fluorescence microscopy to flow cytometry.[1][2] Among the vast array of available fluorophores, Cyanine3 (Cy3) has historically been a popular choice due to its bright orange-red fluorescence.[2][3] However, advancements in dye chemistry have introduced a new generation of fluorophores that often surpass Cy3 in key performance metrics.[3] This guide provides an objective, data-driven comparison of Cy3 and its modern alternatives, including the Alexa Fluor, DyLight, and ATTO dye families, to help you make an informed decision for your specific research needs.
Key Performance Metrics for Fluorescent Dyes
The performance of a fluorescent dye is primarily assessed by four key parameters:
-
Extinction Coefficient (ε): A measure of how efficiently a dye absorbs light at a specific wavelength. A higher extinction coefficient leads to a greater number of absorbed photons.
-
Quantum Yield (Φ): The efficiency of converting absorbed light into emitted fluorescence. It is the ratio of photons emitted to photons absorbed.
-
Brightness: A practical measure of a dye's fluorescence intensity, calculated as the product of the extinction coefficient and the quantum yield (ε × Φ).
-
Photostability: The ability of a fluorophore to resist irreversible photochemical degradation (photobleaching) when exposed to excitation light. Higher photostability allows for longer observation times and more robust imaging.
Quantitative Comparison of Fluorescent Dyes
The table below summarizes the key photophysical properties of Cy3 and its spectral alternatives. Brightness is a calculated value to facilitate direct comparison.
| Dye Family | Dye | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| Cyanine | Cy3 | 550 | 570 | 150,000 | 0.15 | 22,500 |
| Alexa Fluor | Alexa Fluor 555 | 555 | 565 | 155,000 | 0.10 | 15,500 |
| DyLight | DyLight 547 | 557 | 572 | 150,000 | N/A | N/A |
| ATTO | ATTO 550 | 554 | 576 | 120,000 | 0.80 | 96,000 |
Note: Values are compiled from various sources and can vary with experimental conditions such as solvent, pH, and conjugation to a biomolecule. Brightness is calculated for unconjugated dyes and serves as a relative comparison.
Side-by-Side Performance Analysis
Cy3 (Cyanine3)
Cy3 is a versatile orange-fluorescent dye widely used for labeling proteins and nucleic acids. It offers good brightness and is compatible with common fluorescence microscopy setups. However, Cy3 has notable limitations. Its photostability is lower compared to more modern dyes, and it is susceptible to self-quenching when multiple dye molecules are conjugated in close proximity on a single protein, which can diminish the fluorescence of the conjugate. Furthermore, its fluorescence can be sensitive to the local environment.
Alexa Fluor Dyes (e.g., Alexa Fluor 555)
The Alexa Fluor family of dyes was developed to improve upon the performance of traditional fluorophores. Alexa Fluor 555, the spectral equivalent to Cy3, is significantly more photostable and brighter in protein conjugate form than Cy3. A key advantage of Alexa Fluor dyes is their reduced tendency to self-quench, even at high degrees of labeling (DOL). This translates to more robust and reproducible data, making them a superior choice for demanding applications like quantitative imaging and single-molecule studies.
DyLight Dyes (e.g., DyLight 547)
The DyLight series of dyes are known for their high fluorescence intensity and photostability. They are highly water-soluble and maintain their luminosity over a broad pH range. Studies comparing DyLight dyes to Cy dyes have shown that they can offer reduced sequence-dependent fluorescence bias when labeling nucleic acids, suggesting they may provide more consistent performance in certain applications.
ATTO Dyes (e.g., ATTO 550)
ATTO dyes are a class of fluorescent labels designed for high performance in biophysical applications. ATTO 550 is noted for its exceptional brightness and photostability, often outperforming both Cy3 and its other alternatives in these respects. The superior fluorescence of ATTO dye-labeled proteins makes them an excellent choice for experiments requiring intense, stable signals.
Experimental Workflow and Protocols
Successful protein labeling relies on a standardized and well-controlled workflow. The diagram below illustrates the general steps involved in conjugating a fluorescent dye to a protein.
Detailed Experimental Protocol: Amine-Reactive Labeling
This protocol provides a general guideline for labeling proteins using an amine-reactive N-hydroxysuccinimide (NHS) ester dye. Optimization may be required based on the specific protein and dye used.
1. Materials and Reagents:
-
Purified protein (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). Avoid buffers containing Tris or glycine.
-
Amine-reactive fluorescent dye (e.g., Cy3-NHS ester, Alexa Fluor 555-NHS ester).
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Purification column (e.g., spin desalting column) or dialysis equipment.
-
Spectrophotometer.
2. Procedure:
-
Protein Preparation:
-
Ensure the protein solution is at an appropriate concentration and in a suitable amine-free buffer. The pH should be between 7 and 9 to ensure primary amines are deprotonated and reactive.
-
-
Dye Preparation:
-
Allow the reactive dye to equilibrate to room temperature before opening.
-
Prepare a stock solution of the dye (typically 1-10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the protein solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from the unreacted dye. For small sample volumes, a spin desalting column is effective. For larger volumes, dialysis against an appropriate buffer (e.g., PBS) is recommended.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL (the average number of dye molecules per protein molecule) is a critical parameter. It can be determined by measuring the absorbance of the conjugate at two wavelengths: 280 nm (for the protein) and the absorption maximum of the dye (e.g., ~550 nm for Cy3).
-
The concentration of the protein and dye can be calculated using the Beer-Lambert law, correcting for the dye's contribution to absorbance at 280 nm.
-
3. Storage:
-
Store the purified protein conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage. Add a cryoprotectant like glycerol if freezing.
Conclusion and Recommendations
The choice of a fluorescent dye is a critical parameter in experimental design. While Cy3 remains a functional and widely used fluorophore, for experiments that demand the highest sensitivity, photostability, and quantitative accuracy, modern alternatives often provide significant advantages.
-
For routine applications where cost is a major consideration and moderate performance is sufficient, Cy3 is a viable option.
-
For demanding imaging applications , such as super-resolution microscopy, long-term live-cell tracking, or single-molecule studies, the superior photostability and brightness of Alexa Fluor 555 or ATTO 550 are strongly recommended.
-
For multi-color experiments , the lower cross-talk and consistent brightness of the Alexa Fluor and ATTO dye families can lead to more reliable results.
Ultimately, the evidence strongly supports the adoption of newer generation dyes like Alexa Fluor and ATTO for researchers seeking the highest performance and reliability in protein-based fluorescence studies.
References
Safety Operating Guide
Proper Disposal of Cy3-PEG7-TCO: A Step-by-Step Guide for Laboratory Personnel
The responsible disposal of chemical reagents is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Cy3-PEG7-TCO, a fluorescent labeling reagent commonly used in bioconjugation and cellular imaging. The following procedures are designed for researchers, scientists, and drug development professionals to handle this material safely from use to final disposal.
Chemical Component Hazard Summary
To understand the disposal requirements for this compound, it is crucial to consider the properties of its constituent parts: the Cyanine 3 (Cy3) dye, the Polyethylene Glycol (PEG) linker, and the trans-cyclooctene (TCO) moiety.
| Component | Key Characteristics | Disposal Considerations |
| Cyanine 3 (Cy3) | Fluorescent dye. May cause skin and eye irritation.[1] | Treat as chemical waste. Collect in a designated, labeled, and sealed container. Avoid dust formation.[1] |
| Polyethylene Glycol (PEG) | Generally considered non-hazardous and biodegradable.[2][3] | While biodegradable, it should not be disposed of down the drain as it can impact wastewater treatment processes.[2] Collect with other chemical waste. |
| trans-cyclooctene (TCO) | Reactive moiety used in click chemistry. May decompose upon combustion to generate poisonous fumes. | Treat as chemical waste. Absorb spills with inert material and collect for disposal. |
Experimental Protocols: Disposal Workflow
The recommended disposal procedure for this compound, whether in solid form or in solution, is to treat it as hazardous chemical waste. This conservative approach ensures the safe handling of the cyanine dye and TCO components.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Place any solid this compound waste, contaminated consumables (e.g., pipette tips, microfuge tubes), and absorbent materials used for spills into a designated hazardous waste container.
-
This container must be made of a compatible material, be in good condition, and have a secure lid.
-
-
Aqueous/Solvent-Based Waste:
-
Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Do not pour solutions containing this compound down the drain.
-
Step 3: Labeling of Waste Containers
-
Clearly label the hazardous waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Chemical Irritant")
-
The date the waste was first added to the container.
-
Step 4: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and incompatible materials.
-
Ensure the container is kept closed except when adding waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of chemical waste.
Mandatory Visualization: Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Essential Safety and Operational Guide for Handling Cy3-PEG7-TCO
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cy3-PEG7-TCO. The following procedures for personal protective equipment (PPE), handling, and disposal are based on the known characteristics of its principal components: a cyanine 3 (Cy3) dye, a polyethylene glycol (PEG) linker, and a trans-cyclooctene (TCO) group.
Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive and up-to-date safety information before handling this product.
Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, powdered form, appropriate PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3]
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Must be worn at all times in the laboratory. A face shield provides additional protection against splashes when handling solutions.[2][4] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Inspect gloves for any tears or perforations before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A buttoned lab coat should be worn to protect skin and clothing from potential splashes. |
| Respiratory Protection | Use in a Well-Ventilated Area or Chemical Fume Hood | When handling the powdered form, a fume hood is strongly recommended to avoid inhalation of dust particles. If a fume hood is not available, a properly fitted N95 respirator may be necessary. |
Operational Handling Plan
This compound is a fluorescent dye derivative that should be handled with care to ensure both personal safety and experimental integrity.
2.1. Preparation and Handling
-
Engineering Controls : Always handle the solid compound and prepare stock solutions in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contamination : Use dedicated spatulas and weighing papers. Ensure all equipment is clean and dry before use.
-
Solution Preparation : When preparing stock solutions, add the solvent to the pre-weighed solid to control for any potential dust generation. For guidance on solvents and concentrations, refer to the manufacturer's product information sheet.
2.2. Storage
-
Storage Conditions : Store this compound according to the manufacturer's recommendations, which is typically at room temperature in the continental US, though this may vary. Keep the container tightly sealed in a dry and well-ventilated place.
-
Light Sensitivity : Cyanine dyes are sensitive to light. Protect the solid compound and solutions from direct light to prevent photobleaching and degradation.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation
-
Hazardous Waste : Due to the properties of cyanine dyes, all waste containing this compound should be treated as hazardous chemical waste. This includes:
-
Unused or expired solid compound.
-
Leftover solutions.
-
Contaminated consumables such as pipette tips, tubes, gloves, and weighing papers.
-
-
Labeling : All hazardous waste containers must be clearly labeled with the contents, including the full chemical name and associated hazards.
3.2. Disposal Procedure
-
Collection : Collect all this compound waste in a designated, sealed, and compatible hazardous waste container.
-
Do Not Dispose Down the Drain : Do not dispose of this chemical or its solutions down the sink.
-
Institutional Guidelines : Follow your institution's specific hazardous waste disposal procedures. Contact your Environmental Health and Safety (EH&S) department for guidance on collection and disposal.
Experimental Workflow and Safety
The following diagram illustrates the key steps and safety precautions for handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
